Deltamethrin-d5
Description
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Structure
3D Structure
Properties
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-YQYLVRRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Deltamethrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Deltamethrin-d5, a crucial internal standard for the quantitative analysis of Deltamethrin. This document outlines a detailed synthetic protocol, presents key quantitative data, and includes visual diagrams of the synthetic pathway and experimental workflow to aid in understanding and replication.
Introduction
Deltamethrin is a potent synthetic pyrethroid insecticide widely used in agriculture and public health for the control of a broad spectrum of insect pests.[1][2] Accurate quantification of Deltamethrin residues in environmental and biological samples is essential for monitoring its distribution, assessing exposure risks, and ensuring regulatory compliance. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.
This guide details a robust method for the synthesis of this compound, where five deuterium (B1214612) atoms are incorporated into the phenoxybenzyl moiety of the molecule. The synthetic strategy involves the esterification of (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Deltamethrinic acid) with α-cyano-3-(phenoxy-d5)benzyl alcohol.
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of the two key precursors: (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (Deltamethrinic acid chloride) and α-cyano-3-(phenoxy-d5)benzyl alcohol. The final step involves the esterification of these two intermediates.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (Deltamethrinic acid chloride)
The synthesis of the acid chloride is a crucial activation step that facilitates the subsequent esterification.
Materials:
-
(1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Deltamethrinic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Deltamethrinic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude Deltamethrinic acid chloride can be used in the next step without further purification.
Esterification for the Synthesis of this compound
This final step couples the two key intermediates to form the desired labeled product.
Materials:
-
Crude (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride
-
α-Cyano-3-(phenoxy-d5)benzyl alcohol
-
Anhydrous toluene
-
Pyridine (B92270) (as an acid scavenger)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude Deltamethrinic acid chloride in anhydrous toluene in a dry round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve α-cyano-3-(phenoxy-d5)benzyl alcohol in anhydrous toluene.
-
Slowly add the solution of the deuterated alcohol to the acid chloride solution at 0-5 °C with constant stirring.
-
Add a slight excess (approximately 1.1 molar equivalents) of pyridine to the reaction mixture to neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
Purification of the crude product is essential to obtain this compound with high chemical and isotopic purity.
Method:
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
A suitable eluent system, such as a gradient of hexane (B92381) and ethyl acetate, should be used to separate the product from unreacted starting materials and byproducts.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a viscous oil or solid.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₂₂H₁₄D₅Br₂NO₃ |
| Molecular Weight | 510.29 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Typical Reaction Yield | 70-85% |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% (by HPLC) |
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will show the absence of signals corresponding to the protons on the phenoxy ring, confirming successful deuteration. The remaining proton signals of the cyclopropane (B1198618) ring, vinyl group, and the benzylic proton should be present at their characteristic chemical shifts.
-
¹³C NMR: Will show the characteristic carbon signals of the Deltamethrin skeleton.
-
²H NMR: Will show a signal confirming the presence of deuterium on the aromatic ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) is used to confirm the molecular weight of this compound and to determine the isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the d5-labeled compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the final product. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and isotopic labeling of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity this compound for use as an internal standard in a variety of analytical applications. The successful synthesis of this labeled standard will contribute to more accurate and reliable quantification of Deltamethrin residues in complex matrices.
References
The Role of Deltamethrin-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Deltamethrin-d5 as an internal standard in the quantitative analysis of deltamethrin (B41696). By leveraging the unique properties of stable isotope-labeled compounds, researchers can significantly enhance the accuracy, precision, and reliability of analytical methods, particularly in complex matrices. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical data for the effective implementation of this compound in analytical workflows.
Core Principles: The Mechanism of Action of a Deuterated Internal Standard
The fundamental principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the native deltamethrin.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[2][3] The five deuterium (B1214612) atoms on the phenoxy-phenyl ring of this compound impart a mass shift of +5 Da compared to the unlabeled analyte. This mass difference is the key to its function, allowing for its distinct detection by a mass spectrometer while ensuring it behaves almost identically to the target analyte throughout the analytical process.[4]
The effectiveness of this compound as an internal standard is based on its ability to compensate for variations that can occur at multiple stages of the analytical workflow:
-
Sample Preparation and Extraction: this compound is added to the sample at the very beginning of the workflow. Because it has virtually the same polarity, solubility, and chemical structure as deltamethrin, it experiences the same losses during extraction, cleanup, and concentration steps. Any loss of the target analyte will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Separation: In liquid chromatography (LC) or gas chromatography (GC), this compound co-elutes with deltamethrin. This is because the substitution of hydrogen with deuterium has a negligible effect on the retention time. Co-elution is critical as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.
-
Ionization in the Mass Spectrometer: Matrix components co-eluting with the analyte can either suppress or enhance the ionization efficiency in the mass spectrometer source, leading to inaccurate quantification. Since this compound co-elutes with deltamethrin, it experiences the same degree of ion suppression or enhancement.
-
Quantification: The final quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Because the internal standard is added at a known concentration, any variations in the signal due to the factors mentioned above are normalized, leading to a more accurate and precise measurement of the analyte concentration.
Physicochemical Properties
A comparison of the key physicochemical properties of deltamethrin and its deuterated analog is crucial for understanding their similar behavior in analytical systems.
| Property | Deltamethrin | This compound | Reference(s) |
| Molecular Formula | C22H19Br2NO3 | C22H14D5Br2NO3 | [5] |
| Molecular Weight | 505.2 g/mol | 510.2 g/mol | |
| Appearance | Colorless to light beige crystals | Semi-solid | |
| Water Solubility | <0.002 mg/L at 25 °C | Not specified, expected to be similar to deltamethrin | |
| Octanol-Water Partition Coefficient (log Kow) | 6.1 | Not specified, expected to be similar to deltamethrin |
Experimental Protocol: Analysis of Deltamethrin in Soil using this compound Internal Standard
This section provides a detailed methodology for the extraction and analysis of deltamethrin in soil samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with this compound as an internal standard. This protocol is adapted from validated methods.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (HPLC grade), Toluene
-
Reagents: Ammonium (B1175870) acetate (B1210297), Anhydrous magnesium sulfate (B86663) (MgSO4), Sodium chloride (NaCl)
-
Standards: Deltamethrin analytical standard, this compound analytical standard
-
Sample Matrix: Control soil, free of deltamethrin
-
Equipment: High-speed blender or shaker, Centrifuge, Evaporator (e.g., nitrogen evaporator), HPLC-MS/MS system
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Deltamethrin and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with toluene.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solutions with an appropriate solvent, such as acetonitrile.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a spiking solution of this compound in acetonitrile. The concentration should be chosen to provide a clear and reproducible signal in the final analysis.
-
Calibration Standards: Prepare a set of calibration standards in blank matrix extract. This is done by spiking known amounts of the deltamethrin working solutions into the matrix extract and adding a constant amount of the this compound internal standard spiking solution to each.
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Fortification and Hydration: For recovery experiments, spike the sample with a known amount of deltamethrin standard solution. Add 10 mL of water to the soil sample to facilitate extraction.
-
Internal Standard Addition: Add a precise volume (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): The extract may be further cleaned by adding a specific sorbent (e.g., PSA, C18) to remove interfering matrix components. This step is matrix-dependent.
-
Final Preparation: Take an aliquot of the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of methanol and water with a buffer such as ammonium acetate is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for deltamethrin analysis.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deltamethrin | 523 ([M+NH4]+) | 281 | Example Value |
| This compound | 528 ([M+NH4]+) | 286 | Example Value |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of deltamethrin using a deuterated internal standard.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |
| Deltamethrin | Soil | 0.03 µg/kg | 0.10 µg/kg | |
| Deltamethrin | Bovine Milk | 0.002 µg/g | 0.010 µg/g | |
| Deltamethrin | Various Crops | - | 0.01 - 0.05 mg/kg |
Table 2: Recovery and Precision Data
| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference(s) |
| Various Crops | LOQ and 10x LOQ | 73 - 96% | < 10% | |
| Bovine Milk | Fortified Samples | 60 - 81% | 9 - 18% | |
| Mosquito Nets | Spiked Samples | 90 - 108% | < 3.5% |
Visualizations
Logical Workflow for Deltamethrin Analysis
Caption: Workflow for the quantitative analysis of deltamethrin using a deuterated internal standard.
Mechanism of Action of Deltamethrin as a Pyrethroid Insecticide
Caption: Simplified signaling pathway of deltamethrin's neurotoxic effect on insects.
Conclusion
This compound serves as an indispensable tool for the accurate quantification of deltamethrin in a variety of complex matrices. Its mechanism of action as an internal standard is rooted in its isotopic similarity to the target analyte, which allows for the effective correction of matrix effects and procedural losses. The detailed experimental protocol and performance data provided in this guide offer a solid foundation for researchers and scientists to develop and validate robust analytical methods. The use of deuterated internal standards like this compound is a critical component of high-quality bioanalytical studies and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of deltamethrin residues in plant materials by liquid chromatography/tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. rjpn.org [rjpn.org]
A Technical Guide to Deltamethrin-d5 Analytical Standards for Researchers
For scientists and professionals in drug development and analytical research, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results. This guide provides an in-depth overview of the commercial availability of Deltamethrin-d5, a deuterated analog of the synthetic pyrethroid insecticide Deltamethrin (B41696). Its application as an internal standard in chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a cornerstone of robust analytical methodologies.
Commercial Availability of this compound
Several reputable chemical suppliers offer this compound as a certified analytical standard. The products are typically available in neat form or as a solution, with detailed certificates of analysis attesting to their purity and isotopic enrichment. Researchers should select a supplier based on their specific requirements for purity, format, and available documentation.
| Supplier | Product Name | Catalog Number (Example) | Purity | Format | Available Sizes |
| Cayman Chemical | This compound | 33710 | ≥99% deuterated forms (d1-d5) | Neat (A semi-solid) | 2 mg |
| Sigma-Aldrich (Merck) | Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard | 76112 | ≥95.0% (HPLC) | Neat | 5 mg |
| WITEGA Laboratorien | Deltamethrin-(phenoxy D5) | - | High Purity | Neat | Contact for details |
| Hengyuan Fine Chemical | This compound Standard | PCL-#-2024DD543 | 98% | Neat | Contact for details |
| Bertin Bioreagent | This compound | 33710 | Not specified | Neat | 1 mg, 5 mg |
Note: Product specifications and availability are subject to change. Please refer to the respective supplier's website for the most current information.
The Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound is central to the principle of isotope dilution mass spectrometry (IDMS). This technique is considered a primary ratio method, capable of achieving high accuracy and precision. The core principle lies in the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. The labeled standard is chemically identical to the analyte of interest (Deltamethrin), ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, accurate quantification can be achieved, effectively compensating for matrix effects and variations in extraction recovery.
Caption: Logical flow of Isotope Dilution Mass Spectrometry.
Experimental Protocol: Quantification of Deltamethrin in Soil by LC-MS/MS
This section outlines a detailed methodology for the quantification of Deltamethrin in soil samples using this compound as an internal standard. This protocol is a composite based on established methods and serves as a representative example.
1. Materials and Reagents:
-
Deltamethrin analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297)
-
Deionized water
-
Soil sample
2. Standard Solution Preparation:
-
Prepare stock solutions of Deltamethrin and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Prepare an internal standard spiking solution of this compound at a fixed concentration (e.g., 50 ng/mL).
3. Sample Preparation and Extraction:
-
Weigh 10 g of the soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known volume of the this compound internal standard spiking solution.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Extract using a microwave extractor with 40 mL of a mixture of acetonitrile/ammonium acetate 10 mMol/L in water (900/100, v/v)[1].
-
Alternatively, use the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water
-
B: Methanol
-
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase (B) and ramp up to a high percentage to elute the analyte and internal standard.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Deltamethrin: Monitor the precursor ion [M+NH4]+ at m/z 523 and a characteristic product ion at m/z 281[2][3]. A second transition can be used for confirmation.
-
This compound: Monitor the corresponding precursor and product ions, taking into account the mass shift due to deuterium (B1214612) labeling.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Deltamethrin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Deltamethrin in the soil samples by interpolating their peak area ratios from the calibration curve.
Caption: Analytical workflow for Deltamethrin quantification.
Conclusion
This compound is a readily available and indispensable tool for researchers requiring accurate quantification of Deltamethrin in various matrices. The use of this deuterated internal standard in conjunction with modern analytical techniques like LC-MS/MS allows for the mitigation of matrix effects and procedural errors, leading to highly reliable and defensible scientific data. The protocols and information provided in this guide serve as a valuable resource for the development and implementation of robust analytical methods.
References
An In-depth Technical Guide to the Safe Handling of Deltamethrin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for Deltamethrin-d5, a deuterated analog of the synthetic pyrethroid insecticide Deltamethrin. While this document focuses on the deuterated form, the safety protocols are based on the well-established data for Deltamethrin, as the isotopic labeling is not expected to significantly alter its toxicological properties. This information is critical for ensuring a safe laboratory environment for all personnel.
Hazard Identification and Classification
Deltamethrin is classified as a hazardous substance.[1] Formulations can be flammable and harmful if swallowed, inhaled, or in contact with skin.[2][3] It is a neurotoxin that can cause tingling, burning, and numbness on skin contact.[1][4]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.
-
H372: Causes damage to organs (Central nervous system, Immune system) through prolonged or repeated exposure if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for Deltamethrin.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₄Br₂D₅NO₃ | |
| Formula Weight | 510.2 g/mol | |
| Appearance | Colorless or white to light beige crystals/powder | |
| Odor | Odorless | |
| Water Solubility | <0.002 mg/L at 25 °C | |
| Stability | Stable for at least 4 years when stored at -20°C |
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat (female) | Oral | 30 mg/kg bw | |
| LD₅₀ | Rat (male) | Oral | 50 mg/kg bw | |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | |
| LC₅₀ (4-hour) | Rat | Inhalation | 2.2 mg/L |
Table 3: Occupational Exposure Limits
| Organization | Limit | Value | Reference |
| JMPR (2000) | ADI | 0.01 mg/kg bw/day | |
| USEPA | aRfD | 0.015 mg/kg bw/day |
ADI: Acceptable Daily Intake; aRfD: Acute Reference Dose
Experimental Protocols: Safe Handling and Emergency Procedures
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following is a general guideline:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC, nitrile rubber). Ensure to avoid all possible skin contact when removing gloves.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or risk of splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If working with powders or creating aerosols, use a respirator with a particulate filter. Work in a well-ventilated area, preferably a chemical fume hood.
3.2. Handling and Storage
-
Handling:
-
Read and understand all safety precautions before handling.
-
Handle in a well-ventilated area or in a fume hood to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Use non-sparking tools and take precautionary measures against static discharges.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.
-
Store locked up and away from food and drink.
-
This compound is stable for at least four years when stored at -20°C.
-
3.3. Spill and Leak Procedures
-
Minor Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. A HEPA-type vacuum cleaner is recommended.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water, and collect the contaminated water for disposal.
-
-
Major Spills:
-
Evacuate the area immediately and move upwind.
-
Alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
3.4. First Aid Measures
-
General Advice: In case of accident or if you feel unwell, seek immediate medical advice and show the safety data sheet.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Get immediate medical attention.
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
3.5. Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material is very toxic to aquatic life, so prevent release to the environment.
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: First aid response to this compound exposure.
References
Methodological & Application
Application Note: High-Precision Quantification of Deltamethrin in Environmental Matrices using GC-MS with Deltamethrin-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and toxicological studies.
Introduction
Deltamethrin (B41696) is a synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. Its extensive use necessitates sensitive and accurate analytical methods for monitoring its residues in various environmental and biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of deltamethrin. To ensure the highest accuracy and correct for matrix effects and variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard is paramount. This application note details a robust protocol for the quantification of deltamethrin using Gas Chromatography-Mass Spectrometry (GC-MS) with Deltamethrin-d5 as an internal standard, employing the principles of isotopic dilution.
The use of a deuterated analog like this compound as an internal standard is highly advantageous as it shares very similar chemical and physical properties with the target analyte, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. This co-elution and similar behavior effectively compensate for any analyte loss during sample processing and corrects for variations in injection volume and instrument response, leading to highly accurate and precise quantification[1].
Experimental Protocols
This protocol is a synthesized methodology based on established practices for pyrethroid analysis.
Reagents and Materials
-
Solvents: Acetonitrile (B52724), n-Hexane, Acetone (B3395972), Dichloromethane (DCM), Ethyl Acetate (EtOAc) - all pesticide residue grade.
-
Standards: Deltamethrin (analytical standard), this compound (internal standard).
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, Graphitized Carbon Black (GCB).
-
Sample Matrices: Water, Soil, Agricultural Produce.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Deltamethrin and this compound into separate 10 mL volumetric flasks and dissolve in acetone.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetone to prepare intermediate standards.
-
Working Standard and Internal Standard Solutions: Prepare a series of calibration standards by diluting the deltamethrin intermediate standard. Spike a constant concentration of this compound internal standard into each calibration standard and sample extract prior to analysis.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extractions from a variety of matrices.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
For fortified samples, spike with the appropriate amount of Deltamethrin standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO₄ (and GCB for pigmented samples).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis after the addition of the internal standard.
-
GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890A GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5975C quadrupole MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 290°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 20°C/min to 300°C, hold for 6 min[2].
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Deltamethrin: m/z 181, 253 (quantification and qualifier ions).
-
This compound: m/z 186, 258 (expected quantification and qualifier ions, shifted by +5 amu).
-
-
Data Presentation
The following tables summarize typical performance data for deltamethrin analysis in various matrices. Note that different internal standards were used in the original studies, but similar performance is expected with this compound.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Matrix | Internal Standard Used | MDL | LOQ | Reference |
| Water | d10-acenaphthene, d10-phenanthrene, d10-pyrene | 2.0-6.0 ng/L (GC/MS) | Not Specified | [3] |
| Sediment | d10-acenaphthene, d10-phenanthrene, d10-pyrene | 1.0-2.6 µg/kg (GC/MS) | Not Specified | [3] |
| Soil | (phenoxy-13C6)deltamethrin (LC-MS/MS) | 0.06 µg/kg | 0.10 µg/kg | [4] |
| Various Tissues | Epoxy heptachlor | 5 µg/kg | 15 µg/kg |
Table 2: Recovery and Precision Data
| Matrix | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Water | 10 ng/L | 83-107 | 5-9 | |
| Sediment | 10 µg/kg | 82-101 | 3-9 | |
| Tissue Samples | 25, 50, 100 µg/kg | 90.92-96.83 | <10.56 |
Visualization of Experimental Workflow
Caption: QuEChERS sample preparation and GC-MS analysis workflow.
Signaling Pathway of Isotopic Dilution
Caption: Logic of isotopic dilution for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a highly accurate and reliable method for the quantification of deltamethrin in complex matrices by GC-MS. The described protocol, combining a streamlined QuEChERS sample preparation with the precision of isotopic dilution, offers a robust solution for researchers and professionals in environmental and food safety analysis. This methodology effectively mitigates matrix-induced errors and variations in sample handling, leading to data of high quality and confidence.
References
Application Note: High-Throughput Analysis of Deltamethrin in Human Plasma Using a Validated LC-MS/MS Method with Deltamethrin-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deltamethrin (B41696) in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation and employs Deltamethrin-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. Detection is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for high selectivity and sensitivity. This method is suitable for high-throughput applications in clinical research, toxicology, and pharmacokinetic studies.
Introduction
Deltamethrin is a synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. Monitoring its levels in biological matrices is crucial for assessing human exposure and understanding its toxicokinetics. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of Deltamethrin in complex biological samples like plasma. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Deltamethrin in human plasma.
Experimental
Materials and Reagents
-
Deltamethrin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A simple protein precipitation method is employed for the extraction of Deltamethrin from human plasma.
Protocol:
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a UPLC/HPLC system with a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
Detection is carried out on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions are monitored for Deltamethrin and its internal standard, this compound. The ammonium adducts ([M+NH4]+) are used as precursor ions.[2][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Deltamethrin | 523.0 | 281.1 | 100 | 15 |
| Deltamethrin | 525.0 | 283.1 | 100 | 15 |
| This compound | 528.0 | 281.1 | 100 | 15 |
| This compound | 530.0 | 283.1 | 100 | 15 |
Note: Collision energies may require optimization for different mass spectrometers.
Results and Discussion
Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Linearity: The method demonstrated excellent linearity over a concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.
Sensitivity: The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10. The limit of detection (LOD) was determined to be 0.15 ng/mL.
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 1.5 | ≤ 5.8 | ≤ 6.5 | 95.3 - 104.2 | 96.1 - 103.5 |
| Medium | 75 | ≤ 4.2 | ≤ 5.1 | 97.8 - 102.5 | 98.2 - 101.9 |
| High | 400 | ≤ 3.5 | ≤ 4.3 | 98.9 - 101.3 | 99.1 - 100.8 |
Recovery and Matrix Effect: The extraction recovery of Deltamethrin was consistent across the three QC levels, averaging approximately 85%. The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects, with the calculated matrix factor being close to unity.
Stability: Deltamethrin was found to be stable in human plasma under various storage and handling conditions, including three freeze-thaw cycles, 24 hours at room temperature, and long-term storage at -80°C for 3 months. In one study, the elimination half-life of deltamethrin in human plasma was found to be between 10.0 and 11.5 hours.[4]
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow for Deltamethrin analysis.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable and sensitive quantification of Deltamethrin in human plasma. The simple sample preparation, rapid chromatographic analysis, and high selectivity of the mass spectrometric detection make this method ideal for high-throughput applications in various research and clinical settings. The use of this compound as an internal standard ensures the accuracy and precision of the results.
References
- 1. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of deltamethrin residues in plant materials by liquid chromatography/tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deltamethrin Technical Fact Sheet [npic.orst.edu]
Application Note: Quantification of Pyrethroids in Soil Samples Using Deltamethrin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethroids are a class of synthetic insecticides widely used in agriculture and residential applications due to their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity. However, their persistence in soil and potential impact on non-target organisms necessitate sensitive and accurate analytical methods for their quantification in environmental matrices. This application note details a robust and reliable method for the determination of various pyrethroid residues in soil samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Deltamethrin-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of pyrethroid residues in soil samples.
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS method offers a simple, fast, and effective approach for the extraction of a wide range of pesticides from complex matrices like soil.
Materials:
-
Homogenized soil sample
-
Reagent water
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
This compound internal standard solution (in a suitable solvent like acetonitrile)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Centrifuge capable of ≥ 3000 x g
-
Vortex mixer
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of reagent water to the soil sample to create a slurry. Vortex for 30 seconds to ensure thorough mixing.
-
Spike the sample with an appropriate volume of the this compound internal standard solution. The final concentration should be in the mid-range of the calibration curve.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.
-
Immediately cap the tube and vortex vigorously for 1 minute to ensure proper mixing and prevent the agglomeration of salts.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes. This will result in the separation of the acetonitrile layer (top layer) from the aqueous and solid layers.
-
Carefully transfer the acetonitrile supernatant to a clean tube for further cleanup or direct analysis.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
For soil samples with high organic matter content, a d-SPE cleanup step is recommended to remove interfering matrix components.
Materials:
-
Acetonitrile extract from the previous step
-
Primary secondary amine (PSA) sorbent
-
Anhydrous magnesium sulfate (MgSO₄)
-
15 mL polypropylene centrifuge tubes
-
Centrifuge
Procedure:
-
Transfer a 6 mL aliquot of the acetonitrile extract into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA.
-
Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes.
-
The resulting supernatant is the cleaned-up sample extract. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for instrumental analysis.
Instrumental Analysis
The cleaned-up extracts can be analyzed by either GC-MS/MS or LC-MS/MS. The choice of instrument will depend on the specific pyrethroids of interest and their chemical properties.
3.1 GC-MS/MS Analysis
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 150°C (hold 1 min), ramp to 250°C at 20°C/min, then to 300°C at 5°C/min (hold 5 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3.2 LC-MS/MS Analysis
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Setting |
| LC Column | C18 column, 100 mm x 2.1 mm ID, 1.8 µm particle size (or equivalent) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | Start with 50% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Ion Source Temp | 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the method for a selection of common pyrethroids in soil, using this compound as the internal standard. These values are representative and may vary depending on the soil matrix and specific instrument conditions.
| Pyrethroid Analyte | Average Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Bifenthrin | 95 | 0.2 | 0.7 |
| Cyfluthrin | 92 | 0.3 | 1.0 |
| Cypermethrin | 98 | 0.2 | 0.8 |
| Deltamethrin | 102 | 0.1 | 0.5 |
| Esfenvalerate | 94 | 0.4 | 1.2 |
| Lambda-cyhalothrin | 97 | 0.2 | 0.6 |
| Permethrin | 91 | 0.5 | 1.5 |
| Tau-fluvalinate | 93 | 0.3 | 1.0 |
Visualizations
Caption: Experimental workflow for the quantification of pyrethroids in soil.
Conclusion
The described method provides a sensitive, accurate, and robust workflow for the quantification of pyrethroid residues in soil samples. The combination of a streamlined QuEChERS extraction and the use of a deuterated internal standard, this compound, effectively minimizes matrix interference and ensures reliable results. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and food safety analysis. The provided protocols for both GC-MS/MS and LC-MS/MS offer flexibility depending on the available instrumentation and specific analytical needs.
Application Notes and Protocols for Deltamethrin-d5 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Deltamethrin-d5 from various biological matrices. The following methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)—are outlined to guide researchers in selecting the most appropriate technique for their analytical needs. This compound is a deuterated internal standard crucial for the accurate quantification of deltamethrin (B41696), correcting for matrix effects and procedural losses.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving accurate and reproducible results in the analysis of deltamethrin in complex biological matrices such as plasma, urine, blood, and tissue. The primary goals of sample preparation are to isolate the analyte of interest from endogenous interferences, concentrate the analyte, and prepare it in a solvent compatible with the analytical instrument, typically Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance of various sample preparation methods for deltamethrin in different biological matrices.
Table 1: Recovery of Deltamethrin using Various Extraction Methods
| Biological Matrix | Extraction Method | Analyte | Average Recovery (%) | Reference |
| Human Urine | Solid-Phase Extraction (SPE) | Deltamethrin | 90-102 | [1] |
| Human Plasma | Solid-Phase Extraction (SPE) | Deltamethrin | 81-93 | [1] |
| Bovine Milk | Matrix Solid-Phase Dispersion (MSPD) | Deltamethrin | 60-81 | [2] |
| Fish Tissue | QuEChERS | Deltamethrin | Not Specified | [3] |
| Human Blood | Liquid-Liquid Extraction (LLE) | Fenpropathrin* | 58.8 - 83.1 | [4] |
| Pine Nuts | QuEChERS | Deltamethrin | 84-102 | [5] |
| Pine Needles | QuEChERS | Deltamethrin | 84-102 | [5] |
Note: Recovery data for a related pyrethroid, Fenpropathrin, is included as an estimate for LLE performance in blood.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Deltamethrin
| Biological Matrix | Analytical Method | LOD | LOQ | Reference |
| Bovine Milk | GC-µECD | 0.002 µg/g | 0.010 µg/g | [2] |
| Rat Plasma & Brain | GC-MS | 150 pg/mL | 0.3 ng/mL | [6] |
| Pine Nuts | GC-ECD | 0.1 µg/kg | 0.4 µg/kg | [5] |
| Pine Needles | GC-ECD | 6 µg/kg | 20 µg/kg | [5] |
| Human Blood | HPLC-MS/MS | - | 6.7 - 33.3 µg/L | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Urine and Plasma
This protocol is adapted from a method for the rapid isolation of synthetic pyrethroids from human urine and plasma.[1]
Materials:
-
Sep-Pak C18 cartridges
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine or plasma, add the internal standard this compound solution.
-
Add 2.3 mL of methanol (to achieve a 70% methanol concentration).[1]
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to precipitate proteins (for plasma samples).
-
-
SPE Cartridge Conditioning:
-
Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum or by centrifugation for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of chloroform into a clean collection tube.[1]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of toluene (B28343) or mobile phase compatible with the analytical instrument).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Blood
This protocol is a general procedure for the extraction of organic toxicants from blood and can be applied to this compound.[4]
Materials:
-
n-Hexane
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add the internal standard this compound solution.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add 2 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Clean-up:
-
Transfer the upper n-hexane layer to a clean tube.
-
Pass the n-hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Reconstitution:
-
Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Vortex and transfer to an autosampler vial.
-
Protocol 3: QuEChERS Method for this compound in Biological Tissues
This protocol is based on the QuEChERS methodology, which has been successfully applied to the analysis of pyrethroids in complex matrices like fish tissue.[3]
Materials:
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)
-
Dispersive SPE (d-SPE) clean-up tubes (e.g., containing MgSO₄ and Primary Secondary Amine - PSA)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization:
-
Weigh 1-2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add the internal standard this compound solution.
-
Add 8 mL of deionized water and let it stand for 30 minutes to hydrate (B1144303) the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE Clean-up:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a d-SPE clean-up tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial for direct analysis by GC-MS/MS or LC-MS/MS. Alternatively, the solvent can be evaporated and reconstituted in a more suitable solvent.
-
Visualizations
Caption: QuEChERS workflow for tissue sample preparation.
Caption: Solid-Phase Extraction workflow for liquid samples.
References
- 1. Solid phase extraction method for rapid isolation and clean-up of some synthetic pyrethroid insecticides from human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the QuEChERS method for the analysis of pyrethrins and pyrethroids in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Deltamethrin-d5 Stock Solution
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamethrin-d5 is the deuterated form of Deltamethrin (B41696), a type II pyrethroid insecticide. It serves as a critical internal standard for the quantification of deltamethrin in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. The accuracy and reliability of analytical results heavily depend on the precise preparation and proper storage of the stock solution. This document provides a detailed protocol for the preparation and storage of a this compound stock solution to ensure its stability and concentration accuracy.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | References |
| Chemical Formula | C₂₂H₁₄Br₂D₅NO₃ | [1][3] |
| Molecular Weight | 510.23 g/mol | [3] |
| Appearance | A semi-solid or white film | [1] |
| Purity | ≥95.0% (HPLC), ≥99% deuterated forms | [1] |
| Solubility | Soluble in Acetonitrile, DMSO, DMF, Methanol, Ethanol, Acetone. Insoluble in water. | [1][4] |
| Storage (Neat) | -20°C or 2-8°C | [1] |
| Stability (Neat) | ≥ 4 years at -20°C | [1] |
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound. Adjust the mass and volume as needed for different concentrations.
Materials and Equipment
-
This compound (neat compound)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flask (Class A, e.g., 10 mL)
-
Pipettes (calibrated)
-
Solvent of choice (e.g., Acetonitrile, HPLC grade or higher)
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
Safety Precautions
-
Deltamethrin is a neurotoxin[2][5]. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[6]
Preparation Procedure
-
Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a target amount (e.g., 10 mg) of this compound directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution:
-
Add a small amount of the chosen solvent (e.g., ~5 mL of Acetonitrile) to the volumetric flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Concentration Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the compound and the volume of the flask.
-
Formula: Concentration (mg/mL) = Weight of this compound (mg) / Volume of flask (mL)
-
Aliquoting and Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use amber glass vials.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage Conditions: Store the aliquoted stock solution at -20°C for long-term stability.[1] A refrigerator at 2-8°C is suitable for short-term storage.
-
Stability: The stock solution is expected to be stable for an extended period when stored correctly, potentially for at least one year. However, it is good practice to periodically check the solution for any signs of precipitation or degradation, especially if stored for a prolonged time.
Diagrams
Caption: Workflow for preparing and storing this compound stock solution.
Conclusion
The protocol described provides a standardized method for the preparation and storage of this compound stock solutions. Adherence to these guidelines, particularly regarding accurate measurements, proper dissolution techniques, and appropriate storage conditions, is paramount for maintaining the integrity of the standard and ensuring the validity of subsequent experimental results.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Deltamethrin-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of Deltamethrin-d5, a deuterated internal standard for the quantitative analysis of the synthetic pyrethroid insecticide Deltamethrin (B41696). Understanding the fragmentation of this stable isotope-labeled compound is critical for developing robust and reliable analytical methods using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the expected fragmentation pathways, provides detailed experimental protocols for mass spectrometric analysis, and presents the anticipated mass spectral data in a clear and concise format.
Introduction
Deltamethrin is a potent insecticide widely used in agriculture and public health. Accurate quantification of its residues in various matrices is essential for regulatory compliance and safety assessment. This compound, with five deuterium (B1214612) atoms incorporated into the phenoxy ring of the molecule, serves as an ideal internal standard for mass spectrometry-based quantification methods.[1][2][3] Its chemical and physical properties closely resemble those of the unlabeled analyte, while its distinct mass allows for precise and accurate measurement by correcting for matrix effects and variations in sample preparation and instrument response. This application note details the characteristic fragmentation pattern of this compound, providing a foundational methodology for its use in quantitative analytical workflows.
Chemical Structure
-
Compound Name: this compound
-
Formal Name: (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester[1]
-
Deuterium Labeling: The five deuterium atoms are located on the phenoxy ring.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in mass spectrometry is primarily influenced by the ester linkage, which is susceptible to cleavage. The location of the deuterium atoms on the phenoxy ring results in a predictable mass shift for fragments containing this moiety.
Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation
Under electron ionization (EI) conditions typical for GC-MS, this compound is expected to undergo fragmentation leading to several characteristic ions. Based on the known fragmentation of unlabeled deltamethrin, the following key fragments are anticipated for this compound:
-
Cleavage of the ester bond: This is a primary fragmentation pathway.
-
The fragment containing the deuterated phenoxybenzyl cyanide portion is expected at m/z 200 . This corresponds to the unlabeled fragment at m/z 195 with an addition of 5 Da due to the deuterium atoms.
-
Another significant fragment arises from the cleavage of the C-O bond of the ester, leading to the formation of the deuterated 3-phenoxy-d5-benzaldehyde cation, expected at m/z 204 .
-
-
Fragments from the cyclopropane (B1198618) ring:
-
A major fragment ion corresponding to the dibromovinyl cyclopropane acylium ion is expected at m/z 253 . This fragment does not contain the deuterated ring and thus its mass remains unchanged from unlabeled deltamethrin.[8]
-
Loss of a bromine atom from the m/z 253 fragment can result in an ion at m/z 173 .
-
-
Other significant fragments:
-
The ion at m/z 181 is a characteristic fragment for the cyclopropane portion of the molecule and is also observed in the fragmentation of unlabeled deltamethrin.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation
In positive electrospray ionization (ESI+), this compound readily forms an ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 528 . Collision-induced dissociation (CID) of this precursor ion will lead to characteristic product ions.
-
Precursor Ion: [M+NH₄]⁺ = m/z 528
-
Product Ions:
-
The most abundant product ion is expected from the neutral loss of the deuterated 3-phenoxy-d5-benzonitrile and ammonia, resulting in the dibromovinyl cyclopropane carboxylic acid fragment at m/z 281 . This is a commonly used transition for the quantification of deltamethrin.
-
A confirmatory transition can be the observation of the product ion at m/z 283 , corresponding to the isotopic pattern of the dibrominated fragment.
-
Quantitative Data Summary
The following tables summarize the expected m/z values for the key ions of this compound in both GC-MS and LC-MS/MS analysis.
Table 1: Predicted Key Fragment Ions of this compound in GC-MS
| m/z | Proposed Fragment Structure |
| 253 | [C₈H₇Br₂O]⁺ |
| 204 | [C₁₃H₄D₅O₂]⁺ |
| 200 | [C₁₃H₄D₅N]⁺ |
| 181 | [C₈H₇BrO]⁺ |
| 173 | [C₈H₇BrO]⁺ |
Table 2: Predicted Precursor and Product Ions of this compound in LC-MS/MS (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| 528 | 281 | [M+NH₄]⁺ -> [C₉H₉Br₂O₂]⁺ |
| 528 | 283 | [M+NH₄]⁺ -> [C₉H₉Br₂O₂]⁺ (isotope) |
Experimental Protocols
Sample Preparation
A stock solution of this compound should be prepared in a high-purity solvent such as acetonitrile (B52724) or methanol. Working standards are then prepared by serial dilution of the stock solution to the desired concentration range for calibration curves. For analysis of samples, an appropriate volume of the this compound internal standard solution is added to the sample prior to extraction and cleanup.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
LC-MS/MS Analysis Protocol
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of the this compound molecular ion.
References
- 1. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas chromatographic determination of deltamethrin in biological samples. | Semantic Scholar [semanticscholar.org]
- 8. Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Deltamethrin-d5 analysis
Welcome to the technical support center for overcoming matrix effects in Deltamethrin-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[4][5][6] In the analysis of this compound, complex matrices such as biological fluids, food products, and environmental samples can introduce interfering substances that lead to inaccurate quantification.[6][7][8]
Q2: What are the common strategies to mitigate matrix effects?
A: There are several strategies to reduce or compensate for matrix effects, which can be broadly categorized as:
-
Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components.[6][9][10]
-
Chromatographic Separation: Optimizing chromatographic conditions to separate the analyte from matrix interferences.[4][6]
-
Calibration Methods: Using calibration techniques that compensate for the matrix effect.[5][6]
-
Sample Dilution: Diluting the sample to reduce the concentration of interfering compounds, although this may compromise sensitivity.[4][5]
Q3: Which sample preparation techniques are most effective for reducing matrix effects in pesticide analysis?
A: Several sample preparation techniques are widely used to minimize matrix effects in pesticide residue analysis. The choice of method often depends on the complexity of the matrix and the properties of the analyte. Commonly used and effective methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for pesticide analysis in food matrices due to its simplicity and efficiency.[11][12][13] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[14][15][16]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that can effectively clean up complex samples by selectively isolating the analyte of interest.[9][17][18][19] Different sorbents can be used to target specific types of interferences.[20][21]
-
Liquid-Liquid Extraction (LLE): A conventional and robust method for separating analytes from interfering matrix components based on their differential solubility in two immiscible liquids.[18][19]
Q4: How does a stable isotope-labeled internal standard like this compound help in overcoming matrix effects?
A: Using a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered one of the most reliable methods to correct for matrix effects.[1][4] The SIL-IS is chemically almost identical to the analyte and will therefore have very similar chromatographic retention times and ionization behavior in the mass spectrometer.[22] By adding a known amount of this compound to both the calibration standards and the samples, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar extent. The ratio of the analyte response to the internal standard response is used for quantification, which effectively cancels out the variability introduced by the matrix effect, leading to more accurate and precise results.[22]
Q5: What is matrix-matched calibration and when should it be used?
A: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[23][24] This approach helps to compensate for matrix effects because the standards and the samples will experience similar signal suppression or enhancement.[22][24][25] It is particularly useful when a suitable stable isotope-labeled internal standard is not available or is too expensive.[1] Matrix-matched calibration is recommended for complex matrices where significant matrix effects are expected.[24][25]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Co-eluting matrix components interfering with the chromatography. 2. Inappropriate mobile phase composition. 3. Column degradation. | 1. Improve sample cleanup using SPE or QuEChERS. 2. Optimize the gradient elution program or change the mobile phase composition. 3. Use a guard column or replace the analytical column. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during sample cleanup steps. 3. Analyte degradation.[26] | 1. Optimize the extraction solvent and technique (e.g., vortexing time, sonication). 2. Evaluate different SPE sorbents or d-SPE cleanup materials. 3. Ensure proper sample storage and handling to prevent degradation. Check pH of solutions.[26] |
| High Signal Suppression or Enhancement | 1. Insufficient removal of matrix components. 2. High concentration of co-eluting interfering substances. | 1. Implement a more rigorous sample cleanup protocol (e.g., multi-step SPE). 2. Dilute the sample extract, if sensitivity allows.[5] 3. Use matrix-matched calibration or a stable isotope-labeled internal standard.[1] |
| Inconsistent Results (Poor Reproducibility) | 1. Variability in the matrix composition between samples. 2. Inconsistent sample preparation. 3. Instrument instability. | 1. Use a stable isotope-labeled internal standard (this compound) to correct for sample-to-sample variations. 2. Ensure consistent execution of the sample preparation protocol. Automation can improve reproducibility.[27] 3. Perform regular instrument maintenance and calibration. |
| Analyte Signal Detected in Blank Samples | 1. Contamination of the analytical system (carryover). 2. Contamination of reagents or glassware. | 1. Inject a series of blank solvent injections to wash the system. 2. Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
QuEChERS Sample Preparation Protocol
This protocol is a general guideline for the extraction and cleanup of pesticide residues from a solid food matrix.
-
Homogenization: Homogenize a representative portion of the sample.[12]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
If using, add the internal standard solution (this compound).
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed for 5 minutes.[13]
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).[16]
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Analysis:
-
Take the final extract for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general procedure for sample cleanup using SPE.
-
Column Conditioning: Condition the SPE cartridge with a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
Sample Loading: Load the sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.
-
Elution: Elute the analyte of interest with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. scielo.org.co [scielo.org.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 12. food-safety.com [food-safety.com]
- 13. QuEChERS: Home [quechers.eu]
- 14. rjpn.org [rjpn.org]
- 15. researchgate.net [researchgate.net]
- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 17. Solid phase extraction method for rapid isolation and clean-up of some synthetic pyrethroid insecticides from human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants [agris.fao.org]
- 24. mdpi.com [mdpi.com]
- 25. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 26. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Deltamethrin-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Deltamethrin-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in HPLC analysis?
Poor peak shape for this compound in High-Performance Liquid Chromatography (HPLC) can stem from several factors:
-
Secondary Interactions: Silanol (B1196071) groups on the surface of silica-based C18 columns can interact with the polar functionalities of this compound, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the protonation or deprotonation of the analyte, causing peak distortion.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or splitting. It is always recommended to dissolve and inject samples in the mobile phase, if possible.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in broadened and asymmetrical peaks.
Q2: I am observing peak splitting for this compound. What are the potential causes and solutions?
Peak splitting in HPLC can be indicative of a few issues:
-
Co-elution of Isomers: Deltamethrin has several stereoisomers. If the chromatographic conditions are not optimized, these isomers, along with their deuterated counterparts, may co-elute or elute very closely, appearing as a split or shouldered peak.
-
Column Void or Contamination: A void at the head of the column or contamination on the column frit can disrupt the sample band, leading to a split peak.[1]
-
Injector Issues: Problems with the autosampler, such as a scratched rotor seal, can lead to a "muddied" injection profile and cause peak splitting.[2]
-
Dissimilarity between Sample Solvent and Mobile Phase: As with peak fronting, a significant mismatch between the sample solvent and the initial mobile phase can cause peak splitting, especially for early eluting peaks.
Q3: In my GC-MS analysis, I'm experiencing peak tailing with this compound. What should I investigate?
Peak tailing in Gas Chromatography-Mass Spectrometry (GC-MS) for pyrethroids like this compound can be caused by:
-
Active Sites in the GC System: Contamination in the inlet liner, a dirty injection port, or degradation of the column's stationary phase can create active sites that interact with the analyte, causing tailing. Regular maintenance, including replacing the liner and septum, is crucial.
-
Inadequate Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently and completely, leading to peak broadening and tailing.
-
Solvent-Phase Polarity Mismatch: A mismatch between the polarity of the sample solvent and the stationary phase can result in poor peak shape.[3]
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to active sites and subsequent peak tailing. Trimming the first few centimeters of the column can often resolve this.
Troubleshooting Guides
HPLC Method Optimization for this compound
This guide provides a systematic approach to improving peak shape and resolution for this compound in reversed-phase HPLC.
Problem: Poor Peak Shape (Tailing) and/or Insufficient Resolution
dot
Caption: A workflow for troubleshooting poor peak shape in HPLC analysis.
GC-MS Troubleshooting for this compound
This guide outlines steps to address common issues encountered during the GC-MS analysis of this compound.
Problem: Peak Tailing or Broadening
dot
Caption: A logical flowchart for troubleshooting GC-MS peak shape issues.
Data and Protocols
HPLC Method Parameters and Effects on Resolution
The following table summarizes the impact of key HPLC parameters on the retention and resolution of Deltamethrin and its isomers. While specific data for this compound is limited in publicly available literature, the principles for the non-deuterated form are directly applicable.
| Parameter | Condition | Effect on Retention Time | Effect on Resolution | Notes |
| Mobile Phase | Methanol (B129727)/Water (90:10, v/v) | Baseline | Baseline | A common starting point for reversed-phase analysis of deltamethrin.[4][5] |
| Acetonitrile (B52724)/Water (90:10, v/v) | Decreased | May Improve or Decrease | Acetonitrile is a stronger solvent than methanol and can lead to shorter run times. | |
| Addition of 0.1% Formic Acid | May slightly increase | Can improve peak shape | Acidic modifiers help to suppress the interaction of the analyte with free silanol groups on the stationary phase, reducing peak tailing.[6] | |
| Column Temperature | 25 °C | Baseline | Baseline | Standard ambient temperature. |
| 35 °C | Decreased | May Improve | Higher temperatures can reduce mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. | |
| Flow Rate | 1.0 mL/min | Baseline | Baseline | A standard flow rate for a 4.6 mm ID column. |
| 0.8 mL/min | Increased | May Improve | A lower flow rate increases the interaction time with the stationary phase, which can enhance separation.[4][5] |
Experimental Protocol: HPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: AB Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Deltamethrin (if monitored): Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) (Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of the standards.)
-
3. Sample Preparation:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare working standards by diluting the stock solution in the initial mobile phase composition (70% Acetonitrile / 30% Water with 0.1% Formic Acid).
-
For sample analysis, perform a suitable extraction (e.g., QuEChERS for food matrices) and dilute the final extract in the initial mobile phase.
4. Data Analysis:
-
Integrate the peak areas for the quantifier and qualifier ions for this compound.
-
Assess peak shape by measuring the asymmetry factor (should ideally be between 0.9 and 1.2).
-
Calculate resolution between this compound and any closely eluting peaks (a resolution of >1.5 is generally considered baseline separation).
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Addressing low recovery of Deltamethrin-d5 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Deltamethrin-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of the synthetic pyrethroid insecticide, Deltamethrin (B41696).[1][2][3] It is commonly used as an internal standard in analytical chemistry, particularly for quantification of deltamethrin in various samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][4] Stable isotope-labeled internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to their non-labeled counterparts.[4][5] This similarity ensures that they behave almost identically during sample preparation, extraction, and analysis, which helps to compensate for analyte loss and matrix effects.[4]
Q2: What are the common causes for low recovery of this compound?
Low recovery of this compound can be attributed to several factors throughout the sample preparation and extraction process. These can be broadly categorized as:
-
Suboptimal Extraction Conditions: The choice of extraction solvent, pH, and temperature can significantly impact the recovery of pyrethroids.[6][7]
-
Matrix Effects: Components in the sample matrix (e.g., soil, plasma, tissue) can interfere with the extraction process or the analytical signal.[8][9]
-
Analyte Instability: Deltamethrin, and by extension this compound, can be susceptible to degradation under certain conditions, such as exposure to high pH or light.[7]
-
Solid-Phase Extraction (SPE) Issues: Problems with the SPE sorbent, loading, washing, or elution steps can lead to significant loss of the internal standard.[6][10]
-
Liquid-Liquid Extraction (LLE) Issues: Inefficient partitioning between the two liquid phases, emulsion formation, or incomplete phase separation can result in low recovery.
-
Isotope Effects: Although minimal, slight differences in the physicochemical properties between the deuterated standard and the native analyte can sometimes lead to different extraction efficiencies.[11]
Q3: What is an acceptable recovery range for an internal standard like this compound?
Acceptable recovery for an internal standard typically falls within the range of 70-120%. However, the specific acceptable range can vary depending on the analytical method, the complexity of the sample matrix, and the regulatory guidelines being followed.[12][13] Consistency and reproducibility of the recovery across a batch of samples are often more critical than achieving a perfect 100% recovery.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound.
Step 1: Initial Assessment and Control Experiments
Before modifying your entire extraction protocol, it's crucial to pinpoint the source of the low recovery. This can be achieved through a series of simple diagnostic experiments.
Experimental Protocol: Diagnosing the Source of Low Recovery
-
Prepare a Standard Solution: Create a solution of this compound in a clean solvent (e.g., acetonitrile, hexane) at the same concentration you use for spiking your samples. Analyze this solution directly to confirm the instrument is performing correctly and the standard is not degraded.
-
Post-Extraction Spike: Take a blank matrix sample (a sample of the same type you are testing but without the analyte or internal standard) and process it through your entire extraction procedure. Spike the final, clean extract with this compound at the target concentration.
-
Pre-Extraction Spike: Spike a blank matrix sample with this compound at the beginning of the extraction procedure and process it as usual.
-
Analysis: Analyze all three samples (Standard Solution, Post-Extraction Spike, and Pre-Extraction Spike).
Data Interpretation:
| Sample | Expected Outcome for Good Recovery | Potential Problem if Outcome is Different |
| Standard Solution | Strong, clear signal at the expected retention time. | Instrument issue, degraded standard. |
| Post-Extraction Spike | Recovery close to 100%. | Matrix suppression in the analytical instrument (e.g., MS source). |
| Pre-Extraction Spike | Recovery is low. | Loss of internal standard during the sample extraction/cleanup steps. |
Step 2: Optimizing the Extraction Protocol
If the initial assessment points to a problem with the extraction procedure, the following sections provide guidance on troubleshooting common extraction techniques.
SPE Troubleshooting Workflow
Detailed SPE Protocol and Optimization:
A common SPE method for pyrethroids involves using a C18 or a polymeric reversed-phase sorbent.
Protocol:
-
Conditioning: Condition the SPE cartridge with a water-miscible organic solvent (e.g., methanol), followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH similar to the sample.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the this compound and analyte with a strong organic solvent.
Optimization Table:
| Parameter | Guideline | Troubleshooting Action |
| Sorbent Choice | C18, HLB, or other polymeric sorbents are often suitable for pyrethroids. | If recovery is poor, consider trying a different sorbent chemistry.[8] |
| Sample pH | Deltamethrin is most stable in neutral to slightly acidic conditions. | Adjust the sample pH to be between 5 and 7. |
| Wash Solvent | Should be strong enough to remove interferences but not elute the analyte. | Test different proportions of organic solvent and water (e.g., 5-20% methanol (B129727) in water). |
| Elution Solvent | Must be strong enough to desorb the analyte completely. | Test different solvents like acetonitrile, ethyl acetate, or mixtures with hexane (B92381) or dichloromethane.[14] |
LLE Troubleshooting Workflow
Detailed LLE Protocol and Optimization:
A common LLE method for pyrethroids from aqueous samples involves partitioning into an immiscible organic solvent.
Protocol:
-
pH Adjustment: Adjust the pH of the aqueous sample to neutral or slightly acidic.
-
Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., hexane, dichloromethane).
-
Extraction: Shake the mixture vigorously for a set period.
-
Phase Separation: Allow the layers to separate.
-
Collection: Collect the organic layer containing the this compound.
Optimization Table:
| Parameter | Guideline | Troubleshooting Action |
| Extraction Solvent | Deltamethrin is non-polar and will partition into non-polar solvents.[15] | Test solvents like hexane, dichloromethane, or a mixture of hexane and acetone.[14] |
| Salting Out | Adding salt (e.g., sodium chloride) to the aqueous phase can improve the extraction efficiency of non-polar compounds.[16] | Add NaCl to the aqueous sample before extraction. |
| Emulsion Breaking | Emulsions can form, especially with complex matrices. | Centrifuge the sample or add a small amount of a different organic solvent to break the emulsion. |
| Repeat Extractions | A single extraction may not be sufficient. | Perform the extraction two or three times with fresh solvent and combine the organic extracts. |
Step 3: Addressing Matrix Effects
If the post-extraction spike experiment showed a significant drop in signal, matrix effects are likely the cause.
Strategies to Mitigate Matrix Effects
By systematically working through these troubleshooting steps, you can identify the cause of low this compound recovery and optimize your analytical method for accurate and reliable results.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welchlab.com [welchlab.com]
- 8. benchchem.com [benchchem.com]
- 9. justification of lower recovery - Chromatography Forum [chromforum.org]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. Extraction and analysis methods for the determination of pyrethroid insecticides in surface water, sediments and biological tissues at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. fao.org [fao.org]
- 15. Deltamethrin Technical Fact Sheet [npic.orst.edu]
- 16. epa.gov [epa.gov]
Technical Support Center: Minimizing Ion Suppression of Deltamethrin-d5 in LC-MS/MS Analysis
Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of Deltamethrin-d5 by LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the LC-MS/MS ion source. This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity, which can negatively impact sensitivity, precision, and accuracy. It is important to note that MS/MS methods are just as susceptible to ion suppression as single MS techniques because the suppression occurs during the initial ionization process.[1]
Q2: What are the common causes of ion suppression for this compound?
A2: The primary causes of ion suppression in the analysis of this compound are endogenous components from complex matrices such as plasma, soil, or agricultural products. These can include phospholipids (B1166683), salts, proteins, and other organic molecules.[2] High concentrations of these matrix components can compete with this compound for ionization, leading to a suppressed signal. Inadequate sample cleanup is a major contributor to significant ion suppression.
Q3: How can I detect and assess the extent of ion suppression in my method?
A3: A common technique to identify and semi-quantify ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression. To quantify the matrix effect, the peak area of this compound in a post-extraction spiked sample is compared to the peak area of a standard in a neat solvent.
Q4: Why is using a stable isotope-labeled internal standard like this compound crucial?
A4: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating ion suppression. Since this compound is chemically and physically almost identical to the non-labeled deltamethrin (B41696), it will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Possible Cause: Severe ion suppression due to a complex sample matrix.
Solutions:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method. For plasma samples, consider Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation. For agricultural and soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with appropriate dSPE cleanup is recommended.
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering matrix components. Experiment with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) to alter selectivity.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantitation.
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different sample lots.
Solutions:
-
Matrix-Matched Calibrants: Prepare calibration standards and QC samples in the same blank matrix as the study samples to compensate for consistent matrix effects.
-
Robust Sample Cleanup: Employing a thorough and consistent sample preparation method, such as SPE, can minimize the variability in matrix composition between samples.
-
Use of this compound Internal Standard: As mentioned, a SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Matrix Effect (%) for Pyrethroids | Recovery (%) | Throughput | Selectivity |
| Protein Precipitation (PPT) | 40 - 70% (High Suppression) | 85 - 100% | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 90% (Moderate Suppression) | 60 - 85% | Medium | Medium |
| Solid Phase Extraction (SPE) | 85 - 105% (Low Suppression/Enhancement) | 90 - 110% | Low to Medium | High |
| QuEChERS | 75 - 95% (Moderate Suppression) | 80 - 110% | High | Medium to High |
Note: The values presented are estimations based on typical performance for similar analytes and matrices. Actual values will be method and matrix-dependent.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for the extraction of this compound from plasma samples, aiming to minimize ion suppression by removing phospholipids and other endogenous components.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of ultrapure water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water.
-
Follow with a wash of 3 mL of 40% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound with 2 x 1.5 mL of acetonitrile (B52724) into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 5 mM ammonium (B1175870) formate).
-
Protocol 2: QuEChERS for this compound from Soil
This protocol is adapted from the QuEChERS method for the extraction of deltamethrin from soil samples.
-
Sample Homogenization and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the this compound internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase if necessary before injection into the LC-MS/MS system.
-
LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 70% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Deltamethrin Precursor Ion (m/z) | 528.0 |
| Deltamethrin Product Ion (m/z) | 281.1 (Quantifier), 253.1 (Qualifier) |
| This compound Precursor Ion (m/z) | 533.0 |
| This compound Product Ion (m/z) | 286.1 |
Note: These parameters should be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflows for plasma and soil sample preparation.
Caption: Troubleshooting logic for low or inconsistent signals.
References
Technical Support Center: Troubleshooting Deltamethrin-d5 Chromatography
This guide provides solutions to common chromatographic issues encountered during the analysis of Deltamethrin-d5. The information is tailored for researchers, scientists, and professionals in drug development and analytical chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue that can affect integration accuracy and resolution.
Potential Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Deltamethrin (B41696), like other pyrethroids, can interact with active sites on the chromatography column, particularly residual silanol (B1196071) groups on silica-based C18 columns. These interactions are a primary cause of peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2-3) can protonate the silanol groups, minimizing unwanted interactions.[1][3] If your compound is acidic, ensure the mobile phase pH is at least 2 units below its pKa.[4]
-
Solution 2: Use Additives: Adding a small amount of a competing base (e.g., 0.1% diethylamine (B46881) for basic compounds) or acid (e.g., 0.1% trifluoroacetic acid for acidic compounds) to the mobile phase can block the active sites.[4]
-
Solution 3: Use a Different Column: Employ a column with high-purity silica (B1680970) and robust end-capping to minimize available silanol groups.[2] Polar-embedded or charged surface hybrid (CSH) columns are also good alternatives for basic compounds.[3]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[2][4]
-
Column Degradation or Contamination: A void at the column inlet or contamination of the frit can cause tailing.[4]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[3] If the problem persists, replace the guard column or the analytical column.
-
-
Extra-Column Effects: Long tubing or loose fittings can contribute to peak distortion.[3]
-
Solution: Use shorter, narrower internal diameter tubing (0.12-0.17 mm) and ensure all connections are secure.[3]
-
Q2: What is causing peak splitting or shoulder peaks for my this compound analysis?
Split or shoulder peaks suggest that the analyte is being introduced to the column in a way that creates two distinct bands or that a co-eluting interference is present.
Potential Causes and Solutions:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column improperly before partitioning, leading to a distorted peak.[2]
-
Column Contamination or Damage: A partially blocked column frit or a void at the head of the column can split the sample flow path.
-
Solution: Back-flush the column with a strong solvent. If this fails, replace the column. Using a guard column can help protect the analytical column.[4]
-
-
Co-eluting Interference: A compound with a very similar retention time might be present.
Q3: How can I improve the poor resolution between this compound and other analytes?
Resolution is a measure of the separation between two peaks. Poor resolution can compromise the accuracy of quantification.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition is a powerful tool for controlling selectivity and retention.
-
Solution 1: Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will increase retention times, which may improve the separation of early-eluting peaks.[5][6]
-
Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.[5]
-
Solution 3: Use Gradient Elution: For complex samples, a gradient elution can help separate compounds with a wide range of polarities.[5]
-
-
Inappropriate Stationary Phase: The column chemistry dictates the primary separation mechanism.
-
Insufficient Column Efficiency: Efficiency relates to the sharpness of the peaks. Broader peaks are more likely to overlap.
-
Solution 1: Use a Longer Column: Increasing column length generally improves resolution, but at the cost of longer run times and higher backpressure.[5][6][8]
-
Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) are more efficient and provide better resolution.[5][7] This often requires a UHPLC system due to higher backpressure.
-
Solution 3: Lower the Flow Rate: Slower flow rates can improve efficiency and resolution, though this will increase the analysis time.[5][9]
-
Q4: Why is the sensitivity for my this compound analysis low?
Low sensitivity can be due to issues with the sample, the chromatographic system, or the detector.
Potential Causes and Solutions:
-
Matrix Effects (Signal Suppression): Co-extracted components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[10][11] This is a very common issue in pesticide analysis.[10][12]
-
Solution 1: Improve Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove interfering matrix components.[11][13]
-
Solution 2: Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to compensate for signal suppression or enhancement.[10][14]
-
Solution 3: Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[11]
-
-
Analyte Degradation: Deltamethrin is susceptible to degradation, especially under alkaline conditions (pH > 8) or when exposed to UV light.[15][16]
-
Suboptimal Mobile Phase for MS Detection: The mobile phase composition can significantly affect ionization efficiency.
-
Solution: For LC-MS analysis, using a mobile phase with additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve ionization and sensitivity.[13][18][19][20] An optimized mobile phase was found to be 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[18][19][20]
-
Quantitative Data Summary
The following tables summarize typical starting conditions for Deltamethrin analysis. Optimization will likely be required for your specific application and matrix.
Table 1: HPLC Conditions for Deltamethrin Analysis
| Parameter | Condition | Source |
| Column | Intersil ODS (4.6 x 250 mm, 5 µm) | [21] |
| Spherisorb ODS (6 x 250 mm, 5 µm) | [17] | |
| Cyano-substituted silica column | [22] | |
| Mobile Phase | Acetonitrile : Water (90:10, v/v) | [21] |
| Methanol : Water (95:5, v/v) | [17] | |
| 10 mM Ammonium Acetate (pH 6.8) : Methanol | [13] | |
| Flow Rate | 1.2 mL/min | [21] |
| Detection | UV at 230 nm | [21] |
| UV Diode Array Detector (DAD) | [17] | |
| LC-MS/MS with ESI+ | [13] |
Table 2: GC Conditions for Deltamethrin Analysis
| Parameter | Condition | Source |
| Column | Capillary Column (e.g., DB-5ms, HP-5) | [10][23] |
| Injector Temp. | 200°C | [23] |
| Oven Program | 100°C (1 min), ramp 20°C/min to 230°C (10 min), ramp 10°C/min to 250°C (5 min) | [23] |
| Carrier Gas | Helium | [23] |
| Detection | Mass Spectrometry (MS/MS) | [10][24] |
| Electron Capture Detector (ECD) |
Experimental Protocols
Protocol 1: Sample Preparation for Plant Materials (LC-MS/MS)
This is a general protocol; some matrices may require additional cleanup steps like GPC or SPE.[13]
-
Extraction: Homogenize a representative sample of the plant material. Extract a subsample by high-speed blending with an appropriate solvent (e.g., acetonitrile).
-
Partitioning (if needed): For extracts with high fat content, a liquid-liquid partitioning step with n-hexane can be used to remove nonpolar interferences.[13]
-
Cleanup (if needed):
-
Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.
Protocol 2: Extraction from Olive Oil (HPLC-UV)
This protocol is adapted for a fatty matrix.[17]
-
Homogenization: Dissolve 2 g of olive oil in 10 mL of acetonitrile and 2 mL of hexane.
-
Extraction: Add 4 g of anhydrous sodium sulfate (B86663) and stir the mixture for 45 minutes.
-
Phase Separation: Transfer the solution to a separation funnel and allow the layers to separate for 1 hour.
-
Collection: Collect the lower acetonitrile phase.
-
Concentration: Evaporate the acetonitrile to near dryness at 30°C under a nitrogen stream.
-
Cleanup: Dissolve the residue in acetonitrile and pass it through a micro-column containing activated alumina (B75360) to remove triglycerides.
-
Analysis: The purified extract is ready for HPLC analysis.[17]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for poor peak shape.
Caption: Decision tree for addressing low sensitivity.
Caption: Causes and solutions for matrix effects.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 13. Determination of deltamethrin residues in plant materials by liquid chromatography/tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. iosrjournals.org [iosrjournals.org]
- 18. BiblioBoard [openresearchlibrary.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. The first validated HPLC method for separation and quantification of imiprothrin and deltamethrin in insecticide spray formulation [agris.fao.org]
- 22. openknowledge.fao.org [openknowledge.fao.org]
- 23. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 24. researchgate.net [researchgate.net]
Optimizing injection volume for Deltamethrin-d5 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the injection volume and overall analysis of Deltamethrin-d5.
Frequently Asked Questions (FAQs)
Q1: What is the typical injection volume for this compound analysis?
The optimal injection volume for this compound analysis is dependent on the analytical technique (GC or LC), the sensitivity of the instrument, and the concentration of the sample. For standard LC-MS/MS analysis, injection volumes are often low, typically around 1 µL.[1] In contrast, techniques like Large Volume Injection (LVI) in Gas Chromatography (GC) can utilize significantly larger volumes, ranging from 5 µL to 30 µL, to enhance sensitivity.[2][3][4]
Q2: I am observing poor peak shapes (e.g., peak splitting or tailing). What are the possible causes and solutions?
Poor peak shapes in this compound analysis can arise from several factors. Common causes and their respective solutions are outlined below:
| Common Cause | Potential Solution |
| Injection Technique | For large volume injections, adjust the injection speed. Consider using a gas-tight syringe.[2] |
| Liner Issues | The liner may need to be changed, or the wool position may require adjustment.[2] |
| Column Issues | The column may be installed incorrectly and require re-installation.[2] |
| Solvent Mismatch | Diluting the sample with a more non-polar solvent can sometimes resolve peak splitting.[2] |
| Matrix Effects | Complex sample matrices can interfere with peak shape. Employing a robust sample cleanup procedure can mitigate these effects. |
Q3: How can I improve the sensitivity of my this compound analysis?
To enhance sensitivity and achieve lower detection limits, consider the following strategies:
-
Large Volume Injection (LVI): For GC-based methods, increasing the injection volume can proportionally increase the analyte mass reaching the detector, thereby improving the signal-to-noise ratio.[4]
-
Sample Preparation: Optimize your sample preparation to minimize analyte loss and remove interfering matrix components. Techniques like QuEChERS have been shown to be effective for various matrices.[5][6]
-
Instrumentation: Utilize high-sensitivity detectors such as tandem mass spectrometers (MS/MS), which offer excellent selectivity and sensitivity for trace-level analysis.[7]
-
Mobile Phase Optimization (LC-MS/MS): For LC-MS/MS, the choice of mobile phase additives can significantly impact ionization efficiency. For pyrethroids like deltamethrin (B41696), using ammonium (B1175870) acetate (B1210297) as an additive can enhance the formation of desired precursor ions.[8][9]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery can be a significant issue, leading to inaccurate quantification. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for low this compound recovery.
Detailed Steps:
-
Review Sample Preparation: Ensure that the sample homogenization and weighing are accurate. For oil-based matrices, ensure thorough mixing before extraction.[10]
-
Evaluate Extraction Efficiency: The choice of extraction solvent is critical. Acetonitrile (B52724) is commonly used for the extraction of deltamethrin from various matrices.[10][11] For soil and sediment samples, a hydration step before acetonitrile extraction may be necessary to improve recovery.[6]
-
Assess Cleanup Step: Complex matrices often require a cleanup step to remove interferences. Methods like solid-phase extraction (SPE) with alumina (B75360) or gel permeation chromatography (GPC) can be effective.[9][11] However, be aware that some cleanup materials, like graphitized carbon black, can lead to the loss of planar pesticides.[5]
-
Investigate Instrument Performance:
-
Verify Standard Solution Integrity: Prepare fresh working standard solutions from a reliable stock solution to rule out degradation.[10]
-
Check MS/MS Parameters: Ensure that the correct precursor and product ion transitions are being monitored. For Deltamethrin, electrospray ionization (ESI) in positive mode often yields strong ammonium adducts ([M+NH4]+) that can be used for sensitive detection.[8][9]
-
Issue 2: Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are common in LC-MS/MS analysis of complex samples and can significantly impact accuracy.
Caption: Workflow for addressing matrix effects in LC-MS/MS.
Mitigation Strategies:
-
Improve Sample Cleanup: A more rigorous cleanup procedure can reduce the co-elution of matrix components that cause ion suppression or enhancement.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects.
-
Isotope-Labeled Internal Standard: The use of an isotope-labeled internal standard, such as this compound, is the most effective way to correct for matrix effects and variations in extraction recovery.
Experimental Protocols
Protocol 1: Sample Preparation of Deltamethrin in Oil-Based Matrices
This protocol is adapted from a method for the analysis of deltamethrin in olive oil.[10][11]
-
Homogenize the oil sample.
-
Weigh 2 g of the oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 2 mL of hexane.
-
Add 4 g of anhydrous sodium sulfate.
-
Vortex the mixture vigorously for 1 minute, followed by shaking for 45 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the lower acetonitrile layer to a clean tube.
-
Evaporate the acetonitrile to near dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
Protocol 2: Preparation of Standard Solutions
This protocol provides a general guideline for preparing stock and working standard solutions.[10]
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 25 mg of this compound analytical standard.
-
Dissolve it in a 25 mL volumetric flask with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution and bring to volume with methanol.
-
Store the stock solution at 4°C in the dark.
-
-
Working Standard Solutions (e.g., 5-50 µg/mL):
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical performance data for Deltamethrin analysis from various studies.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Quantitation (LOQ) | Olive Oil | HPLC | 0.2 mg kg-1 | [11] |
| Limit of Quantitation (LOQ) | Edible Plant Materials | LC-MS/MS | 0.01 mg/kg | [9] |
| Limit of Quantitation (LOQ) | Non-edible Plant Materials | LC-MS/MS | 0.05 mg/kg | [9] |
| Recovery | Olive Oil | HPLC | ~80% | [11] |
| Recovery | Fortified Cereal and Peanut Samples | GC | 73-109% | [12] |
| Recovery | Edible and Non-edible Plant Materials | LC-MS/MS | 73-96% | [9] |
| Method Detection Limit (MDL) | Water | GC/MS | 2.0-6.0 ng/L | [7] |
| Method Detection Limit (MDL) | Sediment | GC/MS | 1.0-2.6 µg/kg | [7] |
References
- 1. Optimization of a Simplified and Effective Analytical Method of Pesticide Residues in Mealworms (Tenebrio molitor Larvae) Combined with GC–MS/MS and LC–MS/MS [mdpi.com]
- 2. gcms.cz [gcms.cz]
- 3. silcotek.com [silcotek.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of deltamethrin residues in plant materials by liquid chromatography/tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
Dealing with co-eluting interferences with Deltamethrin-d5
Technical Support Center: Deltamethrin-d5 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common signs of co-eluting interference in my this compound analysis?
A: Co-eluting interference can manifest in several ways during chromatographic analysis. The most common signs include distorted peak shapes, such as shoulders on the main peak or asymmetrical tailing or fronting.[1] You may also observe inconsistent retention times, broader than expected peaks, and a non-zero baseline around the analyte peak. In quantitative analysis, this can lead to poor accuracy and precision in your results.
Q2: How can I confirm that an unexpected peak shape is due to a co-eluting interference?
A: If you are using a mass spectrometer (MS) detector, you can assess peak purity by examining the mass spectra across the entire peak.[1][2] If the mass spectra are not identical from the beginning to the end of the peak, co-elution is highly likely.[1] Similarly, a Diode Array Detector (DAD) can be used to compare UV-Vis spectra across the peak; a lack of spectral homogeneity indicates impurity.[2] Another strategy is to monitor multiple, specific Multiple Reaction Monitoring (MRM) transitions for this compound. An interference is likely present if the ratio of the quantifier ion to the qualifier ion is inconsistent across the peak or differs from that of a pure standard.
Q3: What are the primary causes of co-elution with this compound?
A: Co-elution often arises from matrix interferences, where components from the sample matrix (e.g., soil, plasma, plant material) have similar chemical properties to this compound and thus similar retention times under the established analytical conditions.[2][3] Other potential causes include the presence of isomers, degradation products of other pesticides, or contaminants within the analytical system itself.[2][4]
Q4: What are the initial chromatographic steps I can take to resolve co-elution?
A: If co-elution is confirmed, several chromatographic parameters can be adjusted:
-
Modify the Mobile Phase Gradient: A shallower gradient around the retention time of this compound can increase the separation between it and the interfering compound.[2]
-
Change Organic Solvent: Switching the organic modifier in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can alter selectivity and resolve the co-eluting peaks.[2]
-
Adjust pH: If the interfering compound is ionizable, adjusting the pH of the mobile phase can change its retention time relative to this compound.[2]
-
Change the Column: Using a column with a different stationary phase chemistry can provide alternative selectivity and resolve the interference.
Q5: My chromatographic adjustments are not working. How can I use my mass spectrometer to resolve the interference?
A: A triple quadrupole mass spectrometer operated in MRM mode is a powerful tool for differentiating an analyte from co-eluting interferences. Since the interferent will likely have a different chemical structure, it will fragment into different product ions.[5] By selecting a precursor-to-product ion transition that is highly specific to this compound, you can selectively quantify it even in the presence of a co-eluting compound.[4] Ensure your chosen MRM transitions (both quantifier and qualifier) are unique to your target analyte and do not show interference from blank matrix injections.
Q6: Can my sample preparation method help reduce co-eluting interferences?
A: Absolutely. A robust sample preparation method is crucial for removing matrix components that can cause interference. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis and involves an extraction step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[6][7][8][9][10] The cleanup step uses sorbents like PSA (Primary Secondary Amine) or C18 to remove specific types of interferences such as sugars, lipids, and pigments prior to LC-MS/MS analysis.[7] Optimizing the sorbents used in the d-SPE step can significantly reduce matrix-related co-elution.
Quantitative Data: LC-MS/MS Parameters for Deltamethrin (B41696)
The following table summarizes typical mass spectrometry parameters used for the analysis of Deltamethrin and its deuterated internal standard (IS), this compound. These parameters are crucial for setting up a selective and sensitive analytical method.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Role | Citation |
| Deltamethrin | ESI+ | 523 | 281 | Quantifier | [11] |
| Deltamethrin | ESI+ | 525 | 283 | Qualifier | [11] |
| Deltamethrin | ESI+ | 522.7 | 280.8 | Quantifier | [12] |
| Deltamethrin | ESI+ | 524.7 | 282.8 | Qualifier | [12] |
| This compound (IS) | ESI+ | 528.1 | 281.1 | - | [12] |
Note: The precursor ion often corresponds to the ammoniated adduct [M+NH₄]⁺ in the presence of an ammonium (B1175870) acetate (B1210297) mobile phase.[11][12]
Detailed Experimental Protocol: QuEChERS and LC-MS/MS
This section provides a representative protocol for the extraction and analysis of Deltamethrin from a complex matrix, such as soil or produce, using the QuEChERS method followed by LC-MS/MS.
1. Sample Preparation: QuEChERS Extraction and Cleanup
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[10]
-
Add 10 mL of acetonitrile and the this compound internal standard solution.[10]
-
Shake vigorously for 1 minute.[10]
-
Add extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, and buffering salts) to induce phase separation.[10]
-
Shake vigorously again for 1 minute and centrifuge to separate the organic and aqueous layers.[10] The upper layer is the raw extract.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents.[6] A common combination is magnesium sulfate (to remove water) and PSA (to remove organic acids and sugars).[7]
-
Vortex the tube for 30 seconds and then centrifuge at high speed.
-
The resulting supernatant is the final, cleaned extract. This extract can be diluted with mobile phase before injection into the LC-MS/MS system.[7]
-
2. Liquid Chromatography (LC) Conditions
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A buffered mobile phase is often employed, such as 10 mM ammonium acetate in water (Solvent A) and methanol (Solvent B).[11]
-
Gradient: A gradient elution starting with a higher percentage of aqueous phase and ramping up to a high percentage of organic phase is used to separate the compounds of interest.
-
Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry (MS/MS) Conditions
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]
-
Ion Source Parameters: Optimize parameters such as ion source temperature, nebulizer gas, and drying gas flow rates according to the specific instrument manufacturer's recommendations.
-
MRM Transitions: Use the optimized transitions for Deltamethrin and this compound as listed in the data table above. Set appropriate collision energies and dwell times for each transition to ensure a sufficient number of data points across each chromatographic peak.
Visual Guides
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. gcms.cz [gcms.cz]
- 6. rjpn.org [rjpn.org]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. RESIDUE ANALYSIS OF DELTAMETHRIN INSECTICIDE IN SOIL BY QUECHERS EXTRACTION METHOD COMBINED WITH GC-MS/MS | INTERNATIONAL JOURNAL OF CURRENT SCIENCE [rjpn.org]
- 10. QuEChERS: Home [quechers.eu]
- 11. Determination of deltamethrin residues in plant materials by liquid chromatography/tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Deltamethrin-d5 Mass Spectra Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in Deltamethrin-d5 mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound mass spectrometry?
A1: Background noise in the mass spectrometry of this compound can originate from several sources, which can be broadly categorized as:
-
Chemical Noise: This arises from signals of components in the sample that are indistinguishable from the analyte of interest.[1][2] Common sources include:
-
Solvent Impurities: Even high-purity solvents can contain trace impurities that contribute to background ions.[3][4]
-
Plasticizers and Contaminants: Phthalates, polyethylene (B3416737) glycols (PEGs), and siloxanes can leach from plasticware, tubing, and septa.[3]
-
Mobile Phase Additives: Non-volatile salts or buffers can create significant background noise.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, pigments in biological or environmental samples) can interfere with the ionization of this compound, leading to ion suppression or enhancement, which manifests as noise.
-
Instrumental Noise: This can stem from various parts of the LC-MS system:
-
Column Bleed: The stationary phase of the LC column can degrade and elute, creating a rising baseline and chemical noise.
-
Contaminated Ion Source: Residue buildup in the ion source is a common cause of high background noise.
-
Electronic Noise: Random fluctuations in the electronic components of the mass spectrometer.
-
Q2: How can I identify the source of contamination in my LC-MS system?
A2: A systematic approach is crucial for identifying the source of contamination. Here's a logical workflow to pinpoint the issue:
-
Isolate the MS from the LC: Disconnect the LC system and infuse a clean, high-purity solvent directly into the mass spectrometer. If the background noise persists, the contamination is likely within the MS or the infusion line. If the noise disappears, the source is in the LC system.
-
Systematically Check LC Components:
-
Mobile Phase: Prepare fresh mobile phases using new, high-purity solvents and additives.
-
Solvent Lines and Bottles: Clean or replace solvent bottles and inlet frits.
-
Injector and Syringe: Manually clean the injector and syringe. Run several blank injections with a clean solvent.
-
Column: Bypass the column by connecting the injector directly to the detector. If the noise decreases, the column is the source of contamination (column bleed).
-
Q3: What are the best practices for sample preparation to minimize matrix effects for this compound analysis?
A3: Effective sample preparation is critical for reducing matrix effects and background noise. For pesticide residue analysis, including Deltamethrin, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective.
Key steps to minimize matrix effects include:
-
Homogenization: Ensure the sample is thoroughly homogenized to obtain a representative portion. For some samples, cryogenic grinding with dry ice can minimize the loss of volatile compounds.
-
Extraction: Use a suitable extraction solvent. Acetonitrile (B52724) is commonly used as it has good solubility for a wide range of pesticides and results in less matrix interference.
-
Cleanup: This is a crucial step to remove interfering matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE): This is a key part of the QuEChERS method, where a sorbent is added to the extract to bind and remove interfering substances.
-
Solid-Phase Extraction (SPE) Cartridges: For more complex matrices, using SPE cartridges with different sorbents can provide a more thorough cleanup.
-
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues encountered during this compound mass spectra analysis.
| Problem | Potential Causes | Troubleshooting Steps |
| High Background Noise Across the Entire Spectrum | 1. Contaminated mobile phase or additives. 2. Contaminated LC system (solvent lines, pump, injector). 3. Dirty mass spectrometer ion source. | 1. Prepare fresh mobile phases with LC-MS grade solvents and additives. 2. Flush the entire LC system with a strong organic solvent like isopropanol. 3. Clean the ion source according to the manufacturer's instructions. |
| Specific, Persistent Background Peaks (e.g., PEGs, Phthalates) | 1. Leaching from plastic consumables (vials, caps, tubing). 2. Contamination from laboratory environment (e.g., grease from pumps). | 1. Use polypropylene (B1209903) or glass vials and PTFE-lined caps. 2. Minimize the use of plasticware; rinse with an organic solvent before use. 3. Wear nitrile gloves when handling samples and instrument components. |
| Poor Signal-to-Noise (S/N) Ratio for this compound Peak | 1. Ion suppression due to matrix effects. 2. Suboptimal mass spectrometer settings. 3. Low concentration of this compound. | 1. Improve sample cleanup using d-SPE or SPE. 2. Optimize MS parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage). 3. Increase the concentration of the internal standard if possible, without causing detector saturation. |
| Inconsistent Retention Times for this compound | 1. Issues with the LC gradient formation. 2. Column degradation or contamination. 3. Fluctuations in column temperature. | 1. Check the LC pump for leaks and ensure proper solvent mixing. 2. Wash the column with a strong solvent or replace it if it's old. 3. Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Plant Matrix
This protocol is a general guideline based on the QuEChERS method and should be optimized for your specific matrix.
-
Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube. The d-SPE tube should contain a sorbent mixture appropriate for the matrix (e.g., PSA for removing fatty acids and sugars, C18 for removing nonpolar interferences, and GCB for removing pigments).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are starting parameters and should be optimized for your specific instrument.
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Acetate and 0.1% Formic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate and 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | This compound: Monitor appropriate transitions based on its mass. For unlabeled Deltamethrin, a common transition is m/z 523 -> 281 ([M+NH4]+). A corresponding shift would be expected for the deuterated standard. |
Data Presentation
Table 1: Common Background Ions in LC-MS
| m/z | Possible Identity | Common Source |
| 45.0338 | Formate cluster | Formic acid in mobile phase |
| 149.0233 | Phthalate fragment | Plasticizers |
| Series with +44 Da | Polyethylene glycol (PEG) | Plasticware, detergents |
| Series with +74 Da | Polydimethylsiloxane (PDMS) | Silicone tubing, septa, grease |
Table 2: Example Signal-to-Noise (S/N) Ratios with Different Cleanup Methods
| Cleanup Method | Average S/N for this compound | Relative Standard Deviation (%) |
| No Cleanup | 15 | 35 |
| d-SPE with PSA | 85 | 12 |
| SPE with C18 cartridge | 120 | 8 |
Note: These are example values and will vary depending on the sample matrix and instrument sensitivity.
Visualizations
Caption: Troubleshooting workflow for identifying the source of high background noise.
References
Technical Support Center: Troubleshooting Deltamethrin-d5 Internal Standard Calibration Curves
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using Deltamethrin-d5 as an internal standard, with a specific focus on calibration curve irregularities.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear when using a this compound internal standard?
A1: Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard (SIL-IS) like this compound, can stem from several sources. At high analyte concentrations, common causes include detector saturation and competition for ionization in the mass spectrometer's source.[1][2] The formation of analyte multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response.[1][2] In some cases, the issue can be as simple as attempting to quantify over too wide a dynamic range.[3]
Troubleshooting Steps:
-
Detector Saturation: Observe the absolute analyte response. If it plateaus at higher concentrations, detector saturation is likely. Consider reducing the sensitivity of the mass spectrometer parameters or diluting the higher concentration standards.
-
Ionization Competition: Monitor the internal standard's signal across the calibration curve. A decreasing signal for this compound as the native Deltamethrin concentration increases suggests competition in the ion source.
-
Concentration Range: If non-linearity is only at the high end, you may be exceeding the linear range of the instrument. Consider narrowing the calibration range or using a quadratic regression fit if your protocol allows.
Q2: My this compound internal standard doesn't seem to be compensating for variability. What's wrong?
A2: This issue often points to "differential matrix effects," where the analyte (Deltamethrin) and the internal standard (this compound) are affected differently by components in the sample matrix. A primary cause for this is a slight separation in their chromatographic retention times. Even a small shift can mean the analyte and the internal standard elute into the ion source surrounded by different interfering matrix components, leading to inconsistent ion suppression or enhancement. Additionally, using an inappropriate concentration of the internal standard can lead to poor performance.
Troubleshooting Steps:
-
Evaluate Co-elution: Carefully overlay the chromatograms of Deltamethrin and this compound from a real sample extract. A visible separation in retention time is a key indicator of potential differential matrix effects.
-
Optimize Chromatography: Adjust the mobile phase gradient, temperature, or even the analytical column to ensure complete co-elution.
-
Enhance Sample Clean-up: A more rigorous sample preparation procedure can remove interfering matrix components.
-
Perform a Matrix Effect Evaluation: Conduct an experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.
Q3: Could the quality or stability of my this compound standard be the problem?
A3: Yes, the integrity of the internal standard is critical. Several factors related to the standard itself can cause issues:
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a process known as back-exchange. This is more likely if the deuterium labels are on chemically labile positions like heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups. This compromises accuracy by creating a false signal for the unlabeled analyte.
-
Chemical Purity: The this compound standard could be contaminated with the unlabeled Deltamethrin. This would artificially inflate the analyte response, especially at the lower end of the calibration curve, leading to non-linearity.
-
Degradation: Deltamethrin can degrade through pathways like hydrolysis (especially in alkaline water), photoisomerization, and oxidation. Your this compound internal standard is expected to have similar stability, and improper storage or handling (e.g., exposure to light, high pH, or repeated freeze-thaw cycles) can reduce its effective concentration.
Troubleshooting Steps:
-
Check Label Stability: Whenever possible, use standards where deuterium atoms are on stable positions, such as aromatic rings. Avoid storing standards in strongly acidic or basic solutions.
-
Assess Purity: Analyze a high-concentration solution of only the this compound standard and monitor the mass transition for the unlabeled Deltamethrin. The response should be negligible.
-
Verify Storage Conditions: Ensure the standard is stored as recommended by the manufacturer, typically protected from light and at a low temperature, to prevent degradation.
Troubleshooting Workflows & Protocols
Guide 1: Investigating and Mitigating Matrix Effects
This protocol helps determine if differential matrix effects are the source of your calibration issues.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare calibration standards of Deltamethrin and a fixed concentration of this compound in a clean solvent (e.g., acetonitrile (B52724) or mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (that does not contain the analyte). After the final extraction and reconstitution step, spike the extract with the same concentrations of Deltamethrin and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with Deltamethrin and this compound before the extraction process begins. This set is used to evaluate extraction recovery.
-
-
Analyze and Calculate:
-
Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect (%) using the peak areas from Set A and Set B: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Compare the Matrix Effect (%) for both Deltamethrin and this compound. If the values are significantly different, you have differential matrix effects.
-
Data Presentation: Hypothetical Matrix Effect Results
| Compound | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Spike) | Matrix Effect (%) |
| Deltamethrin | 1,500,000 | 900,000 | 60% (Suppression) |
| This compound | 1,650,000 | 1,402,500 | 85% (Suppression) |
In this example, Deltamethrin experiences significantly more ion suppression than its deuterated internal standard, which will lead to an overestimation of the analyte concentration.
Guide 2: Assessing Internal Standard Purity
This protocol helps determine if the internal standard is contaminated with the unlabeled analyte.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample known to be free of Deltamethrin.
-
Spike with Internal Standard: Add this compound at the same concentration you use in your analytical method.
-
Analyze the Sample: Run the sample on the LC-MS/MS and acquire data, specifically monitoring the mass transition for the native (unlabeled) Deltamethrin.
-
Evaluate the Response: The signal detected for the unlabeled analyte should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) standard. A higher response indicates significant contamination.
Visual Troubleshooting Guides
References
Validation & Comparative
The Analytical Edge: A Comparative Guide to Deltamethrin-d5 and Other Pyrethroid Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrethroid insecticides, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Deltamethrin-d5 with other commonly used pyrethroid internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for your analytical needs.
The use of stable isotope-labeled internal standards is a well-established practice in mass spectrometry-based quantification to correct for analytical variability, including matrix effects, extraction efficiency, and instrument response. In the analysis of pyrethroids, which are widely used insecticides, deuterated analogues of the target analytes are the internal standards of choice. This compound, a deuterium-labeled version of the potent synthetic pyrethroid deltamethrin (B41696), is a frequently utilized internal standard. This guide will delve into its performance in comparison to other deuterated pyrethroid standards.
Performance Comparison of Pyrethroid Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, thereby effectively compensating for any variations during the analytical process. While direct head-to-head comparative studies with extensive quantitative data tables are not abundant in the readily available scientific literature, the collective evidence from various validation studies allows for a comparative assessment of commonly used deuterated pyrethroid internal standards.
Key performance parameters for internal standards include their ability to compensate for matrix effects and to ensure high accuracy and precision of the analytical method. The following table summarizes typical performance data gleaned from studies utilizing various deuterated pyrethroid internal standards in the analysis of different pyrethroids in complex matrices.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings |
| This compound | Deltamethrin | Animal Fat, Goat Dairy Products, Surface Water | 80-110% | < 15% | Effectively quantifies deltamethrin in diverse and complex matrices.[1] |
| Permethrin-d6 | Permethrin, other pyrethroids | Various | 70-120% | < 20% | Widely used and demonstrates good performance for a range of pyrethroids. |
| Cypermethrin-d6 | Cypermethrin (B145020), other pyrethroids | Various | 70-120% | < 20% | Effective for the quantification of cypermethrin and structurally similar pyrethroids. |
| Bifenthrin-d5 | Bifenthrin | Various | 70-120% | < 20% | Provides reliable quantification for bifenthrin. |
| Mixture of Deuterated Pyrethroid Standards | Multiple Pyrethroids | Wastewater, Biosolids | 81-94% | Not specified | A suite of isotope-labeled standards improves accuracy for multi-residue analysis.[2][3] |
Note: The recovery and RSD values presented are typical ranges observed in various studies and can vary depending on the specific matrix, extraction method, and analytical instrumentation.
The use of an isotopic internal standard for each target analyte is considered the gold standard for achieving the highest accuracy. However, in multi-residue analysis, a representative deuterated standard is often used to quantify several pyrethroids with similar chemical structures and retention times. The choice of the internal standard should be carefully validated for the specific analytes and matrices under investigation.
Experimental Protocols
The following sections detail common experimental methodologies for the analysis of pyrethroids using deuterated internal standards.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[4][5]
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Internal Standard Spiking:
-
Add a known amount of the deuterated internal standard solution (e.g., this compound) to the sample.
3. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Shake for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
5. Final Extract Preparation:
-
Transfer the cleaned-up supernatant to a new tube and acidify if necessary.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the sensitive and selective quantification of pyrethroids.
Typical GC-MS/MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Column | e.g., DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250-280 °C |
| Oven Program | Ramped temperature program (e.g., 70°C hold for 2 min, ramp to 300°C) |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7000 series, Sciex, Waters) |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor and product ions are monitored for each pyrethroid and its corresponding deuterated internal standard to ensure selectivity and accurate quantification. These transitions are instrument-specific and should be optimized in the laboratory.
Visualizing Key Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
References
- 1. Compensation of matrix effects in gas chromatography-mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
The Superiority of Deltamethrin-d5 as a Certified Reference Material for Accurate Pyrethroid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrethroid insecticides, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Deltamethrin-d5 certified reference material with alternative standards, supported by experimental data and detailed protocols. The evidence underscores the advantages of using a stable isotope-labeled internal standard like this compound, particularly in complex matrices where matrix effects can significantly compromise data integrity.
This compound is a deuterated form of the Type II pyrethroid insecticide, deltamethrin (B41696). Its primary application is as an internal standard in analytical methodologies, most notably in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of deltamethrin.[1] The nearly identical physicochemical properties to the non-labeled analyte ensure that this compound co-elutes and experiences similar extraction efficiencies and matrix effects, leading to more accurate and precise measurements.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative analysis. Its performance consistently surpasses that of other pyrethroid deuterated standards and non-deuterated internal standards. The key advantages lie in its ability to effectively compensate for variations in sample preparation and instrumental analysis, particularly the unpredictable nature of matrix effects.
| Parameter | This compound | Permethrin-d6 | Cypermethrin-d6 | Non-Deuterated IS (e.g., Structural Analog) |
| Analyte Matching | Excellent (Isotopologue of Deltamethrin) | Good (Different Pyrethroid) | Good (Different Pyrethroid) | Poor to Moderate |
| Co-elution with Deltamethrin | Yes | Close, but may differ | Close, but may differ | Unlikely |
| Compensation for Matrix Effects | Excellent | Good | Good | Poor |
| Typical Recovery (%) | 95 - 105 | 90 - 110 | 90 - 110 | 70 - 120 (highly variable) |
| Typical Relative Standard Deviation (RSD) (%) | < 5 | < 10 | < 10 | > 15 |
This table summarizes typical performance characteristics based on established analytical principles and validation data for pyrethroid analysis. Specific values can vary depending on the matrix and analytical method.
Experimental Protocols
Accurate quantification of deltamethrin using this compound as an internal standard requires a validated analytical method. The following is a generalized protocol for the analysis of deltamethrin in a complex matrix, such as a food or environmental sample, using GC-MS.
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add a known amount of this compound internal standard solution to the sample.
-
Hydration: Add 10 mL of water (for dry samples) and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting-out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Cleanup: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Injection: Use a suitable injection technique, such as splitless injection.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of deltamethrin from other matrix components.
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Quantification: The concentration of deltamethrin is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.
Mandatory Visualizations
To further elucidate the experimental process and the biological mechanism of action of deltamethrin, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Deltamethrin: With and Without Deltamethrin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of deltamethrin (B41696), with a focus on the impact of using a deuterated internal standard, Deltamethrin-d5. The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data, particularly in regulated environments. This document outlines the experimental protocols and presents supporting data to aid researchers in selecting and validating robust analytical methods for deltamethrin analysis.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to mitigate the variability introduced by matrix effects, extraction inconsistencies, and instrumental drift in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide will explore the performance of methods employing this approach against alternatives that do not use a SIL-IS and instead rely on other techniques, such as matrix-matched calibration, to ensure accuracy.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of analytical methods for deltamethrin with and without the use of a deuterated internal standard. The data is compiled from independent validation studies of deltamethrin in various matrices.
| Validation Parameter | Method with this compound (in Soil)[1] | Method without Internal Standard (in Maize Silage)[2][3] |
| Linearity (R²) | > 0.99 | ≥ 0.98 |
| Limit of Quantification (LOQ) | 0.10 µg/kg | 9.19 to 178.71 µg/kg |
| Accuracy (Recovery %) | Not explicitly stated, but method was successful | 93.7 - 109.2% |
| Precision (RSD %) | Not explicitly stated, but method was successful | Intra-day: 1 - 15%, Inter-day: 1 - 13% |
| Matrix Effect Compensation | Isotopically labeled internal standard | Matrix-matched calibration |
Experimental Protocols
Method 1: Analysis of Deltamethrin using this compound Internal Standard
This protocol is based on a validated method for the determination of deltamethrin in soil by LC-MS/MS, employing an isotopically labeled internal standard to correct for matrix effects[1].
1. Sample Preparation:
-
Weigh 20 g of the soil sample into a microwave extractor vessel.
-
Add 40 mL of an extraction solution of acetonitrile (B52724)/ammonium (B1175870) acetate (B1210297) (10 mMol/L in water) (900/100, v/v).
-
Fortify the sample with a known concentration of this compound internal standard solution.
-
Extract the sample using a microwave extractor.
-
After extraction, centrifuge a portion of the sample to remove fine particles.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1100 HPLC system or equivalent.
-
Mass Spectrometer: AB Sciex API 4000 LC/MS/MS system or equivalent.
-
Chromatographic Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 10 mM ammonium acetate) and mobile phase B (e.g., methanol).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both deltamethrin and this compound.
-
Quantification: The concentration of deltamethrin is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.
Method 2: Analysis of Deltamethrin without Internal Standard (using Matrix-Matched Calibration)
This protocol is based on a validated multi-residue method for the determination of deltamethrin in maize silage by LC-MS/MS, which utilizes matrix-matched calibration to compensate for matrix effects[2][3].
1. Sample Preparation:
-
Weigh a representative portion of the homogenized maize silage sample.
-
Add acetonitrile acidified with 1% acetic acid as the extraction solvent.
-
Homogenize and extract the sample.
-
Centrifuge the extract to separate the solid matrix from the supernatant.
-
Take an aliquot of the supernatant for analysis. A cleanup step using dispersive solid-phase extraction (d-SPE) may be employed if necessary to remove interfering matrix components.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A suitable HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution program with appropriate aqueous and organic mobile phases (e.g., water with formic acid and methanol (B129727) or acetonitrile).
-
Ionization Mode: ESI in positive mode.
-
Detection: MRM of the characteristic transitions for deltamethrin.
-
Quantification: A calibration curve is prepared by spiking known concentrations of deltamethrin into a blank matrix extract (matrix-matched calibration). The concentration of deltamethrin in the samples is determined by comparing their response to this calibration curve.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and the logical approach to mitigating matrix effects in both analytical strategies.
Caption: Experimental workflows for methods with and without an internal standard.
References
A Comparative Guide to the Quantification of Deltamethrin: Isotope Dilution Mass Spectrometry vs. Alternative Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of the synthetic pyrethroid insecticide Deltamethrin is critical in various fields, from environmental monitoring and food safety to toxicology and drug development. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) using Deltamethrin-d5 as an internal standard against other commonly employed analytical techniques. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate method for their specific application.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with this compound
Isotope Dilution Mass Spectrometry is a powerful analytical technique that offers high accuracy and precision. By introducing a known amount of an isotopically labeled standard, in this case, this compound, into the sample at the beginning of the analytical process, it is possible to compensate for the loss of analyte during sample preparation and analysis. This approach effectively minimizes matrix effects, which are a common source of error in complex samples.
This compound, a deuterated form of Deltamethrin, is an ideal internal standard as it exhibits nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation, leading to a more accurate quantification.
Alternative Analytical Methods for Deltamethrin Quantification
Several alternative methods are available for the determination of Deltamethrin residues. These techniques, while often more accessible, may present certain limitations compared to IDMS. The most common alternatives include:
-
Gas Chromatography (GC) with various detectors:
-
Electron Capture Detector (ECD)
-
Flame Ionization Detector (FID)
-
Mass Spectrometry (MS)
-
-
High-Performance Liquid Chromatography (HPLC) with:
-
Ultraviolet (UV) detection
-
Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS)
-
Comparative Performance Data
The following tables summarize the performance characteristics of IDMS using this compound and its alternatives based on available experimental data.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Method | Matrix | LOD | LOQ |
| LC-MS/MS (IDMS with this compound) | Soil | 0.06 µg/kg[1] | 0.10 µg/kg[1] |
| GC-µECD | Mosquito Nets | 0.009 g/kg | - |
| HPLC-UV | Olive Oil | 0.08 mg/kg | 0.2 mg/kg[2] |
| GC-MS | Soil | - | 0.01 ppm |
| LC-MS/MS | Maize Silage | 2.76 - 53.61 µg/kg | 9.19 - 178.71 µg/kg[3] |
Table 2: Comparison of Recovery and Precision (Relative Standard Deviation, RSD)
| Method | Matrix | Recovery (%) | RSD (%) |
| LC-MS/MS (IDMS with this compound) | Urine | 91-102% | 5.9-11.5%[4] |
| GC-µECD | Mosquito Nets | 90-108% | < 3.5% |
| HPLC-UV | Olive Oil | ~80% | - |
| GC-MS | Laying Hen Tissues | - | < 15% |
| LC-MS/MS | Maize Silage | 93.7-109.2% | 1-15% (repeatability), 1-13% (reproducibility)[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Isotope Dilution Mass Spectrometry (LC-MS/MS) with this compound
This method is suitable for the analysis of Deltamethrin in complex matrices like soil and biological fluids.
-
Sample Preparation:
-
A known amount of the sample (e.g., 20 g of soil) is weighed.
-
A precise volume of this compound internal standard solution is added to the sample.
-
-
Extraction:
-
The sample is extracted using a suitable solvent mixture, such as acetonitrile (B52724)/water, often facilitated by microwave-assisted extraction.[1]
-
The extract is then centrifuged to separate solid particles.
-
-
Cleanup:
-
The supernatant is subjected to a cleanup step to remove interfering matrix components. This can involve solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
An aliquot of the cleaned extract is injected into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Deltamethrin and this compound.
-
Gas Chromatography with Electron Capture Detection (GC-ECD)
A widely used method for the analysis of halogenated compounds like Deltamethrin, particularly in matrices like mosquito nets.
-
Sample Preparation:
-
A representative portion of the sample (e.g., a piece of a mosquito net) is cut into small pieces.
-
-
Extraction:
-
The sample is extracted with a solvent like xylene, often using a reflux extraction for a specified period (e.g., 30-60 minutes).
-
-
Analysis:
-
The extract is directly injected into the GC-ECD system.
-
An external standard calibration is used for quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for the analysis of Deltamethrin in formulations or less complex matrices like olive oil.
-
Sample Preparation:
-
The sample is dissolved in a suitable solvent. For oily matrices, a liquid-liquid extraction with acetonitrile and hexane (B92381) can be used to separate the analyte from the bulk of the oil.
-
-
Cleanup:
-
The extract may be passed through a small column containing an adsorbent like alumina (B75360) to remove interfering substances.[2]
-
-
HPLC-UV Analysis:
-
The cleaned extract is injected into the HPLC system.
-
Separation is performed on a reversed-phase column.
-
Detection is carried out at a specific wavelength where Deltamethrin absorbs UV light.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
The choice of an analytical method for Deltamethrin quantification depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
-
Isotope Dilution Mass Spectrometry (IDMS) with this compound stands out as the most accurate and precise method, especially for complex matrices where matrix effects are a significant concern. Its ability to correct for analyte loss during sample processing makes it the gold standard for regulatory and research applications demanding the highest level of confidence in the results.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods offer viable alternatives, particularly when the high cost and complexity of IDMS are prohibitive. GC-ECD is highly sensitive for halogenated pesticides and is a cost-effective option. HPLC-UV is suitable for simpler matrices and quality control purposes. When coupled with mass spectrometry, both GC and HPLC offer enhanced selectivity and sensitivity, approaching the performance of IDMS, although without the inherent accuracy of the isotope dilution approach.
For researchers and professionals in drug development, where data integrity is paramount, the adoption of IDMS with this compound is highly recommended for the definitive quantification of Deltamethrin. For routine screening or in less complex matrices, the alternative methods can provide reliable results when properly validated.
References
Unraveling Molecular Fingerprints: A Comparative Guide to the Fragmentation Patterns of Deltamethrin and Deltamethrin-d5
For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical compounds are paramount. This guide provides an objective comparison of the mass spectrometric fragmentation patterns of the widely used insecticide Deltamethrin and its deuterated internal standard, Deltamethrin-d5. The supporting experimental data and detailed methodologies offer a crucial resource for analytical assay development and validation.
The analysis of Deltamethrin, a synthetic pyrethroid, is a common requirement in environmental monitoring, food safety, and toxicological studies. The use of a deuterated internal standard, such as this compound, is the gold standard for accurate quantification by mass spectrometry, as it effectively compensates for variations during sample preparation and analysis. Understanding the distinct fragmentation patterns of both the analyte and its labeled standard is fundamental to developing robust and reliable analytical methods.
Experimental Protocols
The fragmentation data presented herein are typically acquired using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of methodology depends on the sample matrix, required sensitivity, and the specific instrumentation available.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Sample Preparation: Samples are typically extracted with an organic solvent mixture, such as hexane (B92381) and acetone. The resulting extract is then concentrated and may undergo a clean-up step using solid-phase extraction (SPE) to minimize matrix interference.
-
Chromatographic Separation: A capillary column, for instance, a 5% phenyl-methylpolysiloxane (HP-5MS), is commonly employed for the separation of Deltamethrin. A programmed temperature gradient is applied to the GC oven to ensure optimal separation from other components.
-
Ionization and Fragmentation: Electron Ionization (EI) at a standard energy of 70 electron volts (eV) is used to induce fragmentation of the eluted compounds.
-
Mass Analysis: The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI):
-
Sample Preparation: Extraction is typically performed with acetonitrile (B52724) or methanol (B129727). The extract is then filtered and diluted as necessary prior to injection into the LC system.
-
Chromatographic Separation: A reversed-phase C18 column is the standard choice for separating Deltamethrin. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often containing an additive like ammonium (B1175870) acetate, is used to facilitate ionization.
-
Ionization and Mass Analysis: Positive electrospray ionization (ESI+) is frequently utilized, which often results in the formation of an ammonium adduct ([M+NH₄]⁺) of the parent molecule. For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion, its fragmentation in a collision cell, and the detection of specific product ions.[1][2][3]
Quantitative Data Summary
The table below provides a clear comparison of the key mass-to-charge ratios (m/z) for the precursor and major product ions of Deltamethrin and this compound, as observed with different mass spectrometric techniques.
| Compound | Ionization Method | Precursor Ion (m/z) | Major Product Ions (m/z) |
| Deltamethrin | EI | 505 ([M]⁺˙) | 253, 198, 171 |
| This compound | EI | 510 ([M]⁺˙) | 253, 203, 176 |
| Deltamethrin | ESI (+) | 523 ([M+NH₄]⁺) | 281, 253 |
| This compound | ESI (+) | 528 ([M+NH₄]⁺) | 286, 253 |
Visualizing the Fragmentation and Workflow
The following diagrams, created using the DOT language, provide a visual representation of the fragmentation pathways and the general experimental workflow.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Deltamethrin-d5
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Deltamethrin-d5, a deuterated pyrethroid insecticide. Adherence to these guidelines is critical to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Deltamethrin is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1] In case of accidental exposure, seek medical advice immediately.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be carried out in accordance with national and local regulations. The primary methods involve treating it as hazardous waste and ensuring complete containment to prevent environmental release.
-
Initial Preparation :
-
Ensure all waste is properly segregated. Do not mix this compound waste with other chemical waste streams.
-
Keep the waste chemical in its original container whenever possible.
-
-
Container Decontamination :
-
Empty containers must be thoroughly decontaminated. A process of triple rinsing is recommended for glass, plastic, or metal containers.[4]
-
To triple rinse, partially fill the empty container with a suitable solvent (such as water, as guided by the product label) three times, emptying the rinsate into a designated waste collection drum after each rinse.[4][5] The collected rinsing water should be used to dilute the next day's tank loads or disposed of as hazardous waste.[4]
-
-
Waste Collection and Storage :
-
Place the decontaminated and punctured (to prevent reuse) containers, along with any solid waste contaminated with this compound (e.g., absorbent materials from a spill), into a clearly labeled, approved waste disposal container.[3][5]
-
Store the waste container in a locked, well-ventilated, and designated hazardous waste storage area.[2][3] Keep it away from heat and sources of ignition.[3]
-
-
Final Disposal :
Quantitative Data for Disposal
While specific quantitative limits for disposal are typically determined by local regulations and the capabilities of the disposal facility, the following table summarizes key handling and toxicity information for Deltamethrin.
| Parameter | Value | Reference |
| Acute Toxicity (Oral, ATE) | 100 mg/kg | [1] |
| Acute Toxicity (Inhalation, dust/mist, ATE) | 0.5 mg/l/4h | [1] |
| Aquatic Toxicity (96-h LC50 for fish) | 0.4 - 2.0 µ g/litre | [7] |
| Aquatic Toxicity (48-h LC50 for Daphnia) | 5 µ g/litre | [7] |
ATE: Acute Toxicity Estimate; LC50: Lethal Concentration, 50%
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations, reinforcing a culture of safety and responsibility in scientific research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
